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  • Product: 1-Cyclopropyl-1H-pyrazol-4-ol
  • CAS: 1881329-88-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazol-4-ol: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-pyrazol-4-ol, a heterocyclic compound of significant interest in contemporary drug discovery and development. This document is intended for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-pyrazol-4-ol, a heterocyclic compound of significant interest in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering in-depth insights into its chemical properties, a robust synthetic pathway, and its potential as a valuable scaffold in the design of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The unique electronic and steric features of the pyrazole ring, coupled with its ability to participate in various non-covalent interactions, make it an attractive template for designing molecules that can effectively modulate biological targets.[2] The introduction of a cyclopropyl group at the N1 position can enhance metabolic stability, improve membrane permeability, and provide a three-dimensional structural element that can lead to increased potency and selectivity for its target.[3] The hydroxyl group at the C4 position offers a key site for hydrogen bonding and can be a crucial pharmacophoric feature or a handle for further derivatization.

This guide will focus on the synthesis and characterization of 1-Cyclopropyl-1H-pyrazol-4-ol, a molecule that combines these advantageous structural features.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The key properties of 1-Cyclopropyl-1H-pyrazol-4-ol are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₈N₂OCalculated
Molecular Weight 124.14 g/mol Calculated
Appearance Expected to be a solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOInferred from similar compounds

Synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol

The synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol can be achieved through a multi-step pathway, commencing with the preparation of a key intermediate, 1-cyclopropyl-4-iodo-1H-pyrazole. This is followed by a palladium-catalyzed borylation and subsequent oxidation to yield the target compound. This approach offers a reliable and scalable route to this valuable molecule.

Overall Synthesis Workflow

G A 1H-Pyrazole B 4-Iodo-1H-pyrazole A->B Iodination (I₂, H₂O₂) C 1-Cyclopropyl-4-iodo-1H-pyrazole B->C N-Cyclopropylation D 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester C->D Pd-catalyzed Borylation (Pinacol diboron) E 1-Cyclopropyl-1H-pyrazol-4-ol D->E Oxidation (H₂O₂, NaOH)

Caption: Synthetic pathway for 1-Cyclopropyl-1H-pyrazol-4-ol.

Step 1: Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole (Intermediate)

The initial step involves the iodination of pyrazole followed by N-cyclopropylation. A robust method for the synthesis of 4-iodopyrazole involves the reaction of pyrazole with iodine in the presence of an oxidizing agent like hydrogen peroxide.[4][5] The subsequent N-alkylation with a cyclopropyl halide provides the desired intermediate.

Experimental Protocol:

  • Iodination of Pyrazole: To a solution of 1H-pyrazole in a suitable solvent (e.g., water or a mixture of water and an organic solvent), add iodine. Heat the mixture to 40-80°C.[5] Slowly add a solution of an oxidizing agent, such as hydrogen peroxide, dropwise.[5] Monitor the reaction by TLC until the starting material is consumed. After completion, adjust the pH of the mixture to 5-9 with an aqueous base (e.g., NaOH solution) to precipitate the product.[5] Filter the solid, wash with water, and dry to obtain 4-iodopyrazole.

  • N-Cyclopropylation of 4-Iodopyrazole: In a suitable solvent such as DMF or acetonitrile, dissolve 4-iodopyrazole and a base (e.g., K₂CO₃ or Cs₂CO₃). Add a cyclopropyl halide (e.g., cyclopropyl bromide or iodide) and heat the reaction mixture. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol

The conversion of the 4-iodo intermediate to the 4-hydroxy product is efficiently achieved via a borylation/oxidation sequence. This involves a palladium-catalyzed cross-coupling reaction with a boron source, followed by oxidation of the resulting boronic ester.[6][7]

Experimental Protocol:

  • Synthesis of 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester: In a reaction vessel, combine 1-cyclopropyl-4-iodo-1H-pyrazole, pinacol diboron, a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium acetate or potassium carbonate) in an appropriate solvent such as dioxane or toluene.[6] Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC or GC-MS. Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate. The crude boronic ester can be purified by column chromatography.

  • Oxidation to 1-Cyclopropyl-1H-pyrazol-4-ol: Dissolve the purified 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester in a mixture of THF and water.[7] Cool the solution to 0°C and add an aqueous solution of sodium hydroxide followed by the slow addition of hydrogen peroxide (30% aqueous solution).[7] Stir the reaction at room temperature and monitor its progress. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield 1-Cyclopropyl-1H-pyrazol-4-ol. Further purification can be achieved by recrystallization or chromatography.

Spectroscopic Characterization

The structural elucidation of 1-Cyclopropyl-1H-pyrazol-4-ol relies on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of similar compounds.[8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the cyclopropyl protons, and the hydroxyl proton.

  • Pyrazole Protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring.

  • Cyclopropyl Protons: A multiplet for the methine proton and two multiplets for the methylene protons of the cyclopropyl group.

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyrazole Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The C4 carbon, bearing the hydroxyl group, will be shifted downfield.

  • Cyclopropyl Carbons: A signal for the methine carbon and a signal for the two equivalent methylene carbons of the cyclopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=N Stretch: An absorption band around 1590 cm⁻¹ for the C=N bond in the pyrazole ring.[8]

  • C-H Stretch: Absorption bands for the C-H bonds of the pyrazole and cyclopropyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 124.14.

Applications in Drug Discovery and Development

The 1-Cyclopropyl-1H-pyrazol-4-ol scaffold holds significant promise for the development of new therapeutic agents due to the favorable properties of its constituent moieties. The pyrazole core is a well-established pharmacophore with a broad range of biological activities.[1][2] The 4-hydroxy substituent can act as a key hydrogen bond donor, crucial for binding to various biological targets.

This scaffold could be explored for its potential in several therapeutic areas:

  • Anti-inflammatory Agents: Pyrazole derivatives are known to be effective anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[11]

  • Anticancer Agents: The pyrazole nucleus is present in several anticancer drugs, and new derivatives are continuously being investigated for their antiproliferative activities.[12]

  • Antimicrobial Agents: The structural features of this compound make it a candidate for the development of novel antibacterial and antifungal agents.[1]

The modular nature of the synthesis allows for the facile introduction of various substituents on the pyrazole ring, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. This makes 1-Cyclopropyl-1H-pyrazol-4-ol a valuable building block for lead optimization in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of 1-Cyclopropyl-1H-pyrazol-4-ol, including its molecular and physicochemical properties, a robust and detailed synthetic route, and its potential applications in medicinal chemistry. The synthesis, proceeding through a key 4-iodo-pyrazole intermediate, is adaptable and scalable, making this compound accessible for further research and development. The unique combination of a cyclopropyl group and a 4-hydroxyl substituent on the pyrazole core makes this molecule a highly attractive starting point for the design of novel and potent therapeutic agents. Further investigation into the biological activities of this scaffold is warranted and is anticipated to yield promising results in the ongoing quest for new medicines.

References

  • Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Beker, W., et al. (2023).
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ChemRxiv. (2021). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

  • Karrouchi, K., et al. (2018).
  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • ResearchGate. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
  • Kaczor, A. A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4969.
  • Middle East Technical University. (2008). SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (2010). Novel 4-(Piperidin-4-yl)-1-hydroxypyrazoles as γ-Aminobutyric AcidA Receptor Ligands: Synthesis, Pharmacology, and Structure−Activity Relationships. Retrieved from [Link]

  • Gomaa, A. M., et al. (2016).
  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2016). Recent applications of pyrazole and its substituted analogs. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-iodopyrazole.
  • Quick Company. (n.d.). Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4 Carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • PubMed. (2022). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

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Exploratory

Introduction: The Critical Role of Solubility in the Application of 1-Cyclopropyl-1H-pyrazol-4-ol

An In-Depth Technical Guide to the Solubility of 1-Cyclopropyl-1H-pyrazol-4-ol in Organic Solvents For Researchers, Scientists, and Drug Development Professionals 1-Cyclopropyl-1H-pyrazol-4-ol is a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-Cyclopropyl-1H-pyrazol-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

1-Cyclopropyl-1H-pyrazol-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a cornerstone in the development of a wide array of pharmacologically active agents, known for applications as COX-2 inhibitors, anticancer agents, and antimicrobials.[1][2] The introduction of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability, increase potency, and fine-tune physicochemical properties such as brain permeability.[3][4][5] The hydroxyl group at the 4-position further adds a crucial point for hydrogen bonding, influencing both receptor binding and solubility.

Understanding the solubility of this molecule in various organic solvents is paramount for its successful application. From purification and crystallization during synthesis to formulation and bioavailability in drug development, solubility data governs process efficiency, compound purity, and ultimately, therapeutic efficacy. This guide provides a comprehensive overview of the structural factors influencing the solubility of 1-Cyclopropyl-1H-pyrazol-4-ol, a detailed protocol for its experimental determination, and a framework for interpreting the resulting data.

Physicochemical Profile and Solubility Predictions

The solubility of 1-Cyclopropyl-1H-pyrazol-4-ol is a direct consequence of its molecular structure, which features a combination of polar and non-polar elements.

  • The Pyrazole Ring: The pyrazole ring itself is aromatic and contains two nitrogen atoms. The "pyrrole-type" nitrogen (N1), to which the cyclopropyl group is attached, is less basic. The "pyridine-type" nitrogen (N2) is more susceptible to electrophilic attack and can act as a hydrogen bond acceptor.[1] The ring system can participate in π-π stacking interactions.[6][7]

  • The 4-Hydroxyl Group (-OH): This is a potent polar functional group that can act as both a hydrogen bond donor and acceptor. This feature significantly increases the potential for interaction with polar solvents.

  • The 1-Cyclopropyl Group: This small, rigid carbocycle is non-polar.[4] Its presence increases the molecule's sp3 character and can influence crystal packing, potentially impacting the energy required to break the crystal lattice for dissolution.[4][8]

Based on these features, a general solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): High solubility is expected. The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. The pyrazole nitrogens can also participate in these interactions. These solvents effectively solvate both the polar and, to a lesser extent, the non-polar parts of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good to moderate solubility is anticipated. Solvents like DMSO and acetone are excellent hydrogen bond acceptors and can interact favorably with the solute's hydroxyl group.[9][10] Tetrahydrofuran (THF) is less polar but is often effective at dissolving compounds with mixed polarity.[11]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): Low solubility is expected. The dominant polar hydroxyl group and the pyrazole ring make the molecule less compatible with non-polar environments. Significant energy would be required to break the strong intermolecular hydrogen bonds of the solute without the compensating energy gain from strong solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "shake-flask" method is the gold-standard for determining thermodynamic (equilibrium) solubility and is highly recommended for generating reliable data.[12] The following protocol provides a self-validating system for accurate measurement.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 1-Cyclopropyl-1H-pyrazol-4-ol to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed, inert vial (e.g., glass with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium with the solid phase.

    • Place the vial in a constant-temperature shaker or incubator. A standard temperature of 25 °C (298.15 K) is recommended for baseline data. Temperature control is critical as solubility is temperature-dependent.[7]

    • Agitate the mixture for a sufficient duration to reach equilibrium. A 24-hour period is typically adequate, but 48 or 72 hours may be necessary for slowly dissolving compounds. A preliminary time-course study can validate the required equilibration time.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle completely.

    • Alternatively, for faster separation, centrifuge the vial at a moderate speed. This ensures a clear supernatant, free of suspended solid particles.

  • Sample Extraction and Dilution:

    • Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To avoid disturbing the sediment, draw the liquid from the upper portion of the solution.

    • Immediately dilute the aliquot with a known volume of a suitable mobile phase or solvent compatible with the chosen analytical method (e.g., HPLC, UV-Vis). This prevents the solute from precipitating out due to temperature changes or solvent evaporation.

  • Quantification:

    • Analyze the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.

    • Prepare a calibration curve using standard solutions of 1-Cyclopropyl-1H-pyrazol-4-ol of known concentrations. The curve must bracket the expected concentration of the diluted sample.

    • Calculate the concentration of the saturated solution based on the analysis of the diluted sample and the dilution factor.

  • Validation and Reporting:

    • Repeat the entire experiment in triplicate to ensure reproducibility.

    • Visually inspect the remaining solid phase to check for any changes in its physical form (polymorphism), which could affect solubility.

    • Report the solubility in standard units, such as mg/mL or mol/L, and specify the solvent and temperature.

Visual Workflow for Solubility Determination

The following diagram illustrates the key stages of the shake-flask protocol.

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification cluster_report 4. Reporting A Add Excess Solute to Solvent B Seal and Agitate at Constant Temp (24-48h) A->B C Settle or Centrifuge to Separate Phases B->C D Extract Aliquot of Supernatant C->D E Dilute with Known Volume of Mobile Phase D->E F Analyze via HPLC against Calibration Curve E->F G Calculate Solubility F->G H Report Data (mg/mL) with Solvent & Temp G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis.

Table 1: Solubility of 1-Cyclopropyl-1H-pyrazol-4-ol in Selected Organic Solvents at 25 °C
Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7[Experimental Data][Experimental Data]
Ethanol24.5[Experimental Data][Experimental Data]
Isopropanol19.9[Experimental Data][Experimental Data]
Polar Aprotic DMSO46.7[Experimental Data][Experimental Data]
Acetonitrile37.5[Experimental Data][Experimental Data]
Acetone20.7[Experimental Data][Experimental Data]
THF7.6[Experimental Data][Experimental Data]
Non-Polar Toluene2.4[Experimental Data][Experimental Data]
Hexane1.9[Experimental Data][Experimental Data]
Interpreting the Results

The relationship between a solvent's properties and the measured solubility provides deep insight into the intermolecular forces at play.

  • Hydrogen Bonding: A strong correlation between solubility and the solvent's hydrogen bonding capacity is expected. Solvents that are both hydrogen bond donors and acceptors (e.g., methanol) should be highly effective.

  • Polarity: While the general rule of "like dissolves like" is useful, solvent polarity (as indicated by the dielectric constant) is not the sole determinant.[13] For example, DMSO is highly polar and an excellent hydrogen bond acceptor, making it a powerful solvent for many compounds, including those with hydroxyl groups.[10]

  • Molecular Structure: The interplay between the polar -OH group and the non-polar cyclopropyl group will dictate solubility in solvents of intermediate polarity. Co-solvent systems, such as ethanol/water or THF/hexane, can be highly effective for processes like recrystallization by carefully modulating the polarity of the solvent mixture.[7]

Conclusion and Future Directions

This guide provides a robust framework for understanding and experimentally determining the solubility of 1-Cyclopropyl-1H-pyrazol-4-ol in organic solvents. The outlined protocol, based on the established shake-flask method, ensures the generation of accurate and reproducible thermodynamic solubility data. Such data is indispensable for the rational design of purification processes, the development of effective drug delivery systems, and the overall advancement of research involving this promising chemical entity. Future work should focus on building a comprehensive database of solubility at various temperatures to determine the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution, which are critical for process scale-up and crystallization design.[14][15]

References

  • Solubility of Things. (n.d.). Pyrazole.
  • LookChem. (n.d.). 4-cyclopropyl-1H-pyrazole hydrochloride.
  • MedChemExpress. (n.d.). 1H-pyrazole (Pyrazole).
  • CymitQuimica. (n.d.). 1H-Pyrazole, 4-cyclopropyl-.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Panday, A., & Kumar, S. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
  • ChemicalBook. (n.d.). 1-Cyclopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1).
  • Jain, A., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • PubChem. (n.d.). 1H-Pyrazol-4-ol.
  • University of Colorado Boulder. (2023). Solubility of Organic Compounds.
  • Singh, R. P., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 10213-10240.
  • PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Unknown. (n.d.).
  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(9), 7955-7987.
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
  • Unknown. (n.d.).
  • El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969.
  • Avdeef, A. (2022). Physics-Based Solubility Prediction for Organic Molecules. Molecules, 27(19), 6296.
  • Unknown. (2026).
  • ResearchGate. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
  • MDPI. (n.d.).
  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Wikipedia. (n.d.). Cyclopropyl group.
  • National Center for Biotechnology Information. (2024).
  • ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Chem-Impex. (n.d.). 1-Isopropyl-1H-pyrazole-4-carboxylic acid.
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Foundational

Technical Guide: Acidity and pKa of 4-Hydroxy Pyrazole Derivatives

The following technical guide details the acidity, pKa values, and experimental characterization of 4-hydroxypyrazole derivatives. It is structured for direct application in medicinal chemistry and structural biology.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity, pKa values, and experimental characterization of 4-hydroxypyrazole derivatives. It is structured for direct application in medicinal chemistry and structural biology.

Executive Summary

4-Hydroxypyrazoles represent a critical scaffold in medicinal chemistry, often utilized as bioisosteres for phenols and carboxylic acids. Unlike phenols (pKa


 10), 4-hydroxypyrazoles exhibit significantly enhanced acidity (pKa 

6.5–7.0), allowing them to exist as anionic species at physiological pH.[1] This guide analyzes the structural determinants of this acidity, the impact of tautomeric equilibria, and provides a validated protocol for their experimental characterization, addressing their susceptibility to oxidative degradation.

Theoretical Framework & Tautomerism

Structural Uniqueness

The 4-hydroxypyrazole motif is amphoteric but predominantly acidic. Its acidity is governed by the stability of the conjugate base, where the negative charge on the oxygen is delocalized onto the diazole ring.

Tautomeric Equilibrium

4-Hydroxypyrazoles exist in a tautomeric equilibrium between the enol form (4-hydroxypyrazole) and the keto form (4-pyrazolone).[1]

  • Enol Form: Aromatic and generally favored in polar hydrogen-bonding solvents (e.g., DMSO, Water).[1]

  • Keto Form: Favored in non-polar solvents or when the ring nitrogen is substituted with bulky groups that disrupt planarity.

  • Anion: Deprotonation yields a common resonance-stabilized anion, regardless of the starting tautomer.

Key Insight: The experimental pKa is a macroscopic constant (


) representing the ionization of the equilibrium mixture.[1]

Tautomerism Keto Keto Form (4-Pyrazolone) Enol Enol Form (4-Hydroxypyrazole) Keto->Enol K_T (Tautomerization) Anion Common Anion (Resonance Stabilized) Keto->Anion - H+ Enol->Anion - H+ (pKa ~ 6.7)

Figure 1: Tautomeric equilibrium and ionization pathways.[2] The enol form is typically the direct precursor to the anion in aqueous media.

pKa Values and Substituent Effects (SAR)

The acidity of the 4-hydroxy group is highly sensitive to electronic effects at positions 1, 3, and 5.

Comparative Acidity Table
Compound ClassStructureTypical pKaElectronic Driver
Phenol (Ref) Ph-OH9.95Resonance (Phenyl)
4-Hydroxypyrazole Py-OH (unsubst.)[1]6.71 Diazole Electronegativity
1-Alkyl-4-OH-pyrazole N-Me/Et6.20 – 6.50Inductive Stabilization
3,5-Dimethyl-4-OH Me groups at C3/C57.20 – 7.50Electron Donating (+I)
3-Nitro-4-OH NO2 group at C33.50 – 4.00Strong Electron W/D (-M/-I)
1-Phenyl-4-OH N-Ph5.80 – 6.10Resonance W/D from Phenyl
Mechanistic Causality[1]
  • Electron Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    at positions 3 or 5 stabilize the negative charge of the anion through inductive (-I) and mesomeric (-M) effects, drastically lowering the pKa (increasing acidity).[1]
  • Electron Donating Groups (EDGs): Alkyl groups at C3/C5 destabilize the anion via inductive donation (+I), raising the pKa closer to 7.5.[1]

  • N-Substitution: Substitution at N1 removes the NH proton, eliminating the amphoteric capability of the nitrogen, but generally lowers the pKa of the 4-OH group slightly compared to the unsubstituted parent due to the loss of intermolecular H-bonding networks that stabilize the neutral solid state.

Experimental Protocols

Challenge: Oxidative Instability

4-Hydroxypyrazoles are susceptible to oxidation (facilitated by CYP450 in vivo and air in vitro), converting to quinone-imine type species or radical degradation products.[1]

  • Requirement: All pKa determinations must be performed under an inert atmosphere (Argon/Nitrogen) or using freshly recrystallized samples with antioxidants (e.g., ascorbic acid, though this complicates titration).[1]

Validated Protocol: Spectrophotometric Titration

This method is superior to potentiometry for these compounds due to low concentrations (avoiding aggregation) and distinct UV shifts upon ionization.[1]

Reagents:

  • Buffer: Universal buffer (Britton-Robinson) or discrete buffers (Phosphate, Acetate, Borate) ranging pH 2.0 – 10.0.[1]

  • Solvent: Water (degassed) with <1% DMSO for solubility.[1]

  • Inert Gas: Argon sparging.[1]

Workflow:

  • Preparation: Dissolve 4-hydroxypyrazole derivative (

    
    ) in degassed water.
    
  • Blanking: Record baseline UV-Vis (200–400 nm) of the buffer.

  • Titration: Sequentially adjust pH from 2.0 to 10.0 using standardized HCl/NaOH.

  • Detection: Monitor the bathochromic shift (red shift) of the

    
     transition. The anion typically absorbs at a longer wavelength (approx. +20-30 nm) than the neutral species.
    
  • Calculation: Fit absorbance data at

    
     to the Henderson-Hasselbalch equation.
    

Protocol Step1 Sample Prep (Degassed Solvent + Argon) Step2 Acidic Baseline (pH 2.0, Protonated/Neutral) Step1->Step2 Step3 Stepwise Titration (Add NaOH, Record UV-Vis) Step2->Step3 Step4 Isosbestic Point Check (Validates 2-State Equilibrium) Step3->Step4 Monitor Spectra Step5 Data Fitting (Abs vs pH -> Sigmoid) Step4->Step5 Extract pKa Warning CRITICAL: Exclude O2 to prevent quinone formation Warning->Step1

Figure 2: Spectrophotometric titration workflow emphasizing anaerobic conditions.

Applications in Drug Design

Bioisosterism

4-Hydroxypyrazole is a validated bioisostere for:

  • Phenols: It offers a lower pKa, ensuring higher water solubility and different hydrogen bond donor/acceptor profiles at physiological pH (7.4).[1]

  • Carboxylic Acids: The anion mimics the carboxylate charge distribution but with a distinct geometry and lipophilicity profile (LogD).

Case Study: Agonists/Antagonists

In the design of glutamate receptor ligands (e.g., AMPA/NMDA receptors), the 4-hydroxypyrazole moiety has been used to replace the distal carboxylate of Glutamate. The enhanced acidity ensures the moiety remains ionized in the binding pocket, maintaining the critical electrostatic interaction with arginine/lysine residues in the receptor active site.

References

  • ChemicalBook. 4-Hydroxypyrazole Properties and Predicted pKa.

  • RSC MedChemComm. Acidity of N-substituted hydroxypyrazoles and triazoles.

  • Organic Chemistry Data. pKa Data Compilation by R. Williams (ACS). [1]

  • NIH PubMed. Oxidation of pyrazole to 4-hydroxypyrazole by cytochrome P450. [1]

  • Beilstein J. Org.[1] Chem. Tautomerism in pyrazole derivatives.

Sources

Exploratory

Technical Guide: Tautomerism in 1-Substituted Pyrazol-4-ol Compounds

This guide provides a rigorous technical analysis of the tautomerism, synthesis, and characterization of 1-substituted pyrazol-4-ol compounds. Unlike their 3- and 5-hydroxy isomers (which frequently exist as pyrazolones)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the tautomerism, synthesis, and characterization of 1-substituted pyrazol-4-ol compounds. Unlike their 3- and 5-hydroxy isomers (which frequently exist as pyrazolones), 1-substituted pyrazol-4-ols exhibit a distinct stability profile driven by aromaticity, making them unique scaffolds in medicinal chemistry.

Executive Summary: The Aromatic Imperative

In the landscape of heterocyclic chemistry, 1-substituted pyrazol-4-ols represent a specific class of "heterocyclic phenols." Unlike 1-substituted pyrazol-5-ols, which exist in a delicate equilibrium with their keto-forms (pyrazolones), the 4-ol isomer is overwhelmingly biased toward the enol (hydroxy) form.

This stability arises because the 4-keto tautomer (1-substituted-1,2-dihydro-4H-pyrazol-4-one) requires the disruption of the pyrazole aromatic sextet and the formation of an


 carbon or a zwitterionic species. Consequently, "tautomerism" in this context refers less to a mobile equilibrium in solution and more to proton-transfer potential  (acidity/basicity) and hydrogen-bonding networks  critical for ligand-protein interactions.

Mechanistic Principles of Tautomerism

The Keto-Enol Equilibrium

For a 1-substituted pyrazole bearing an oxygen at position 4, three potential neutral forms exist. The equilibrium is dictated by the energy penalty of breaking aromaticity.

  • Form A (Enol/Aromatic): The 4-hydroxypyrazole. This is the ground state global minimum.

  • Form B (Keto/Non-aromatic): The 4-oxo-4,5-dihydro form (requires H-shift to C5).

  • Form C (Keto/Non-aromatic): The 4-oxo-2,3-dihydro form (requires H-shift to C3).



In 1-substituted pyrazol-4-ols, the Enol form (A) is stabilized by approximately 25–30 kcal/mol over the keto forms due to the preservation of the


-electron aromatic system.
Zwitterionic Resonance

While the neutral keto form is unstable, the zwitterionic resonance contributor is significant, especially in polar solvents or active sites. The lone pair on N1 (pyrrole-like) donates into the ring, increasing electron density at C4 and the oxygen atom.

  • Implication: The O-H bond is more acidic than a typical phenol (

    
     vs. 10.0 for phenol), and the oxygen is a potent H-bond acceptor.
    

Tautomerism Enol Enol Form (Stable) (Aromatic 6π System) Keto Keto Form (Unstable) (Broken Aromaticity) Enol->Keto  High Energy Barrier (>25 kcal/mol) Zwitter Zwitterionic Resonance (Dipolar Contribution) Enol->Zwitter  Resonance  (Electronic)

Figure 1: The energetic landscape of 1-substituted pyrazol-4-ol. The keto form is kinetically and thermodynamically inaccessible under standard conditions, while zwitterionic character influences reactivity.

Structural Analysis & Characterization

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides definitive proof of the enol structure.

ParameterEnol Form (Observed)Keto Form (Hypothetical)

H NMR (OH)

8.5 – 10.0 ppm (Singlet, broad)
Absent

H NMR (C3/C5)

7.2 – 8.0 ppm (Aromatic region)

3.0 – 4.5 ppm (

CH

)

C NMR (C4)

135 – 145 ppm (C-OH)

180 – 200 ppm (C=O)

N NMR (N2)

-130 to -150 ppm (Pyridine-like)
Shifted upfield (Amine-like)

Protocol Validation:

  • Solvent Effect: In DMSO-

    
    , the OH signal is sharp and distinct due to H-bonding with the solvent. In CDCl
    
    
    
    , it may appear broadened or shifted due to intermolecular dimerization.
  • Absence of CH

    
    :  The lack of any signal in the 3.0–5.0 ppm range confirms the absence of the keto tautomer.
    
X-Ray Crystallography

In the solid state, 1-substituted pyrazol-4-ols form supramolecular chains or dimers driven by O-H···N2 hydrogen bonds.

  • Bond Lengths: The C4-O bond length is typically 1.35–1.37 Å (characteristic of C-OH), significantly longer than a carbonyl C=O (1.20–1.22 Å).

  • Geometry: The pyrazole ring is strictly planar, confirming full aromaticity.

Synthesis of 1-Substituted Pyrazol-4-ols

Direct synthesis of the 4-hydroxy core is more challenging than the 3- or 5-isomers. Two robust, self-validating pathways are recommended.

Method A: Oxidation of 4-Formylpyrazoles (Baeyer-Villiger Route)

This method utilizes commercially available Vilsmeier-Haack products.

  • Starting Material: 1-Substituted-1H-pyrazole-4-carbaldehyde.

  • Oxidation: Treat with m-chloroperbenzoic acid (mCPBA) or H

    
    O
    
    
    
    in acidic media to form the formate ester.
  • Hydrolysis: Basic hydrolysis (NaOH/MeOH) yields the free 4-ol.

Method B: Cyclization of Enol Ethers (De Novo Synthesis)

Ideal for introducing sensitive R1 substituents.

  • Precursor: React 2-(ethoxymethylene)malonic acid derivatives with R1-hydrazine.

  • Cyclization: Thermal cyclization yields the pyrazole core.

  • Decarboxylation/Modification: Functional group manipulation to install the 4-OH.

Synthesis Start 1-Substituted Pyrazole-4-Carbaldehyde Step1 Baeyer-Villiger Oxidation (mCPBA / DCM) Start->Step1 Inter Intermediate: Pyrazole-4-yl Formate Step1->Inter Step2 Hydrolysis (NaOH / MeOH) Inter->Step2 Product 1-Substituted Pyrazol-4-ol (Enol Form) Step2->Product

Figure 2: The oxidative synthesis pathway transforming 4-formyl precursors to the 4-hydroxy scaffold.

Implications in Drug Discovery[1][2]

Bioisosterism and Binding

The 1-substituted pyrazol-4-ol scaffold is a bioisostere of phenol with superior physicochemical properties:

  • Reduced Lipophilicity: The pyrazole nitrogens lower LogP compared to a phenyl ring, improving solubility.

  • Tunable pKa: Substituents at N1 allow fine-tuning of the OH acidity. An electron-withdrawing group (EWG) at N1 (e.g., 4-fluorophenyl) lowers the pKa, strengthening H-bond donor capability.

The "Masked" Keto Interaction

Although the keto form is not populated in solution, the zwitterionic character allows the oxygen to act as a strong H-bond acceptor in enzyme pockets.

  • Donor Mode: O-H

    
     Protein (e.g., Serine/Threonine side chains).
    
  • Acceptor Mode: Protein

    
     O (Lone pair on oxygen).
    
Metabolic Stability

Unlike phenols, which are prone to rapid Phase II glucuronidation, pyrazol-4-ols often exhibit altered metabolic profiles due to the adjacent nitrogen electronics, potentially extending half-life.

Experimental Protocol: Tautomer Identification

Objective: Confirm the exclusive presence of the enol form in a novel 1-substituted pyrazol-4-ol derivative.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-

    
      (to prevent exchange broadening) and separately in CDCl
    
    
    
    .
  • 1H NMR Acquisition: Acquire a standard proton spectrum (16 scans).

  • Analysis:

    • Locate the OH proton (>9.0 ppm).

    • Perform a D

      
      O shake : Add 1 drop of D
      
      
      
      O to the NMR tube. Shake and re-acquire.
    • Validation: The signal at >9.0 ppm must disappear. The aromatic signals (C3-H, C5-H) should remain distinct singlets (or doublets if coupled) in the 7.0–8.5 ppm region.

  • 13C NMR Validation: Look for the C4 signal. If it appears at ~140 ppm, it is C-OH. If it appears >170 ppm, it is C=O (Keto). Note: For 1-substituted pyrazol-4-ols, >170 ppm is never observed unless the ring is reduced.

References

  • Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.

  • Claramunt, R. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. MDPI Crystals.

  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules.

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry.

  • Varvounis, G., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein J. Org.[1] Chem.

Sources

Foundational

Technical Deep Dive: The Cyclopropyl-Pyrazole Motif in Drug Discovery

Executive Summary In modern medicinal chemistry, the cyclopropyl group is far more than a simple steric spacer. When attached to a pyrazole core, it acts as a "magic moiety"—a high-value structural modification that simu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the cyclopropyl group is far more than a simple steric spacer. When attached to a pyrazole core, it acts as a "magic moiety"—a high-value structural modification that simultaneously modulates electronic properties, restricts conformation, and alters metabolic trajectories.

This guide provides a technical analysis of the cyclopropyl-pyrazole motif. It moves beyond basic definitions to explore the orbital interactions (Walsh orbitals) that drive its unique bioactivity, the specific synthetic protocols required to install it (avoiding common nucleophilic substitution pitfalls), and the metabolic "watch-outs" regarding CYP450 bioactivation.

Physicochemical Core: The "Walsh Orbital" Effect

The cyclopropyl group is often erroneously grouped with simple alkyls like isopropyl or ethyl. However, its behavior is distinct due to its significant


 character.
Electronic Modulation

Unlike an isopropyl group, which is purely distinct


-bonded, the cyclopropyl ring possesses Walsh orbitals . These are bent bonds formed by the overlap of 

-hybridized carbons, creating a region of electron density outside the ring plane that can conjugate with adjacent

-systems (like the pyrazole ring).
  • 
    -Donation:  The cyclopropyl group can act as a weak 
    
    
    
    -donor to the pyrazole aromatic system, modulating the electron density of the nitrogen lone pairs.
  • Inductive Effect: It is more electron-withdrawing (

    
    -acceptor) than an isopropyl group due to the higher 
    
    
    
    -character of the C-C bonds.

Impact on pKa: Substituting an


-methyl group with an 

-cyclopropyl group on a pyrazole typically lowers the basicity of the pyrazole nitrogen slightly. This subtle pKa shift can be critical for fine-tuning permeability and reducing lysosomal trapping without abolishing solubility.
Conformational Restriction

The cyclopropyl group introduces rigid steric bulk.

  • Rotational Barrier: The rotation of the cyclopropyl-pyrazole bond is more restricted than that of an isopropyl-pyrazole bond. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein pocket (e.g., kinase hinge regions).

  • Orthogonal Vector: The cyclopropyl hydrogens project at defined angles (approx. 60°), often filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases) more efficiently than the flexible methyl groups of an isopropyl moiety.

Physicochemical Data Comparison
PropertyMethyl (-CH3)Isopropyl (-CH(CH3)2)Cyclopropyl (-C3H5)Impact
Hybridization


Pseudo-

(Walsh)
Allows

-conjugation
LogP Baseline+0.8 to +1.0+0.4 to +0.6Lower lipophilicity penalty than iPr
Metabolic Stability Low (benzylic oxidation)Low (tertiary C-H oxidation)High (C-H bond strength ~106 kcal/mol)Blocks rapid oxidative clearance
Conformation Free rotationFlexibleRigid/DefinedReduces entropic binding penalty

Synthetic Methodologies

Installing a cyclopropyl group on a pyrazole nitrogen is non-trivial. Standard


 alkylation with cyclopropyl halides fails due to the inability of the cyclopropyl carbon to achieve the required planar transition state (I-strain) and the repulsion of the approaching nucleophile by the ring electron density.
Primary Strategy: Chan-Lam Coupling

The most robust method for


-cyclopropylation of an existing pyrazole core is the copper-catalyzed Chan-Lam coupling using cyclopropylboronic acid.

Protocol 1: Copper-Catalyzed N-Cyclopropylation

  • Scope: Works well for electron-deficient and electron-rich pyrazoles.

  • Reagents: Pyrazole substrate (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)

    
     (1.0 eq), 2,2'-Bipyridine (1.0 eq), Na
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: Dichloroethane (DCE) or Toluene.

  • Conditions: 70°C, open to air (or O

    
     balloon) for 12–24 hours.
    

Mechanism Insight: The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. The bipyridine ligand stabilizes the copper species, preventing disproportionation. Oxygen is required to reoxidize the catalyst if used in sub-stoichiometric amounts, though stoichiometric copper is often more reliable for difficult substrates.

Secondary Strategy: De Novo Ring Construction

For substrates where Chan-Lam fails (e.g., highly sterically hindered pyrazoles), the ring must be built with the cyclopropyl group already in place.

Protocol 2: Cyclization with Cyclopropyl Hydrazine

  • Reagents: 1,3-Dicarbonyl (or enaminone) + Cyclopropyl hydrazine hydrochloride.

  • Conditions: Ethanol, reflux, catalytic acetic acid.

  • Regioselectivity: This often yields a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles). Regiocontrol is achieved by using enaminones (where the hydrazine attacks the more electrophilic carbon) or specific solvent effects.

SyntheticStrategy Start Target: N-Cyclopropyl Pyrazole Check Is Pyrazole Ring Already Formed? Start->Check Existing Yes: Use Chan-Lam Coupling Check->Existing Existing Scaffold DeNovo No: Use De Novo Synthesis Check->DeNovo New Scaffold Reagents1 Reagents: Cyclopropylboronic acid Cu(OAc)2, Bipyridine, O2 Existing->Reagents1 Outcome1 Product: N-Cyclopropyl Pyrazole (High Functional Group Tolerance) Reagents1->Outcome1 Reagents2 Reagents: Cyclopropyl Hydrazine HCl 1,3-Dicarbonyl / Enaminone DeNovo->Reagents2 Outcome2 Product: N-Cyclopropyl Pyrazole (Requires Regio-separation) Reagents2->Outcome2

Figure 1: Decision tree for the synthesis of N-cyclopropyl pyrazoles.

Metabolic Stability & Toxicology[1]

The cyclopropyl group is frequently used to block metabolic "soft spots."[1] Replacing an


-ethyl or 

-isopropyl group with

-cyclopropyl eliminates the susceptible

-proton abstraction that leads to dealkylation.
The "Magic" Stability

The C-H bonds in a cyclopropyl ring have high bond dissociation energy (~106 kcal/mol) compared to secondary alkyl C-H bonds (~95 kcal/mol). This makes them significantly more resistant to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes.

The Bioactivation Liability (The "Watch-Out")

While generally stable, the cyclopropyl group has a specific failure mode: Radical Clock Ring Opening . If a CYP450 enzyme does succeed in abstracting a proton (often facilitated by adjacent heteroatoms), the resulting cyclopropyl radical is highly unstable. It relieves ring strain by opening rapidly, often forming a reactive enone or alkyl radical that can covalently bind to the CYP enzyme (mechanism-based inhibition) or glutathione.

Mitigation Strategy: If a cyclopropyl-pyrazole shows time-dependent inhibition (TDI) of CYPs or glutathione adducts:

  • Check for "shunting" to the ring-opening pathway.

  • Solution: Switch to a gem-dimethyl group (isosteric but no ring strain) or introduce a fluoro-cyclopropyl analog to further harden the C-H bonds.

MetabolicFate Substrate N-Cyclopropyl Pyrazole CYP CYP450 Attack (H-Atom Abstraction) Substrate->CYP Stable High C-H Bond Energy (No Reaction) CYP->Stable Major Pathway Radical Cyclopropyl Radical Formed CYP->Radical Minor Pathway (Liability) Clearance Metabolic Stability (Desired Profile) Stable->Clearance RingOpen Ring Opening (Strain Relief) Radical->RingOpen Reactive Reactive Alkyl Radical / Enone RingOpen->Reactive Tox Covalent Binding (TDI) or GSH Adduct Reactive->Tox

Figure 2: Metabolic fate of the cyclopropyl group: Stability vs. Bioactivation.

Case Studies

Success: Kinase Inhibitors (General Class)

In the development of CDK and Aurora kinase inhibitors, the


-cyclopropyl pyrazole motif is frequently employed.
  • Mechanism: The pyrazole nitrogen often binds to the hinge region of the kinase. The

    
    -cyclopropyl group projects into the solvent front or a hydrophobic pocket (gatekeeper).
    
  • Benefit: Compared to

    
    -methyl, the cyclopropyl analog often shows 2–5x improved potency due to entropic pre-organization and improved lipophilic efficiency (LipE).
    
Cautionary Tale: HCV NS5B Inhibitors

In the optimization of HCV NS5B polymerase inhibitors, a cyclopropyl-benzamide moiety was initially selected for its potency.

  • Issue: In vitro metabolism studies revealed NADPH-dependent bioactivation.[2][3]

  • Finding: The cyclopropyl ring was undergoing radical ring opening (as described in Section 4.2), leading to glutathione conjugates.[2]

  • Fix: The medicinal chemistry team replaced the cyclopropyl ring with a gem-dimethyl group. This maintained the steric bulk and lipophilicity but eliminated the ring strain, shutting down the bioactivation pathway.

References

  • The Cyclopropyl Fragment in Drug Discovery Talele, T. T. (2016).[4][5][6][7] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry. [Link]

  • Metabolic Bioactivation of Cyclopropyl Rings Zhuo, X., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica. [Link]

  • Walsh Orbitals and Cyclopropyl Conjugation de Meijere, A. (2003).[8] Cyclopropyl Building Blocks for Organic Synthesis. Chemical Reviews. [Link]

  • Lenacapavir Synthesis (Complex Cyclopropyl Pyrazole) Link, J. O., et al. (2020).[9] Clinical candidate Lenacapavir (GS-6207): A potent, long-acting HIV-1 capsid inhibitor. Nature. [Link]

Sources

Exploratory

1-Cyclopropyl-1H-pyrazol-4-ol: Strategic Integration in Kinase Inhibitor Design

Topic: 1-Cyclopropyl-1H-pyrazol-4-ol as a Pharmaceutical Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of mod...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Cyclopropyl-1H-pyrazol-4-ol as a Pharmaceutical Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 1-Cyclopropyl-1H-pyrazol-4-ol (CAS 1881329-88-9) has emerged as a high-value scaffold, particularly in the development of next-generation kinase inhibitors (e.g., FGFR, Pim, and PTPN2 targets). Unlike simple alkyl-substituted pyrazoles, the N-cyclopropyl moiety offers a unique balance of lipophilicity and metabolic stability, resisting rapid oxidative dealkylation common with N-methyl or N-ethyl analogs.

This guide provides a rigorous technical analysis of this intermediate, detailing its synthesis via boronate oxidation, its utility in ether-linked pharmacophores, and the critical quality control parameters required for GMP-compliant utilization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

PropertySpecification
IUPAC Name 1-Cyclopropyl-1H-pyrazol-4-ol
CAS Number 1881329-88-9
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Reactivity Nucleophilic oxygen (C4-OH) for Mitsunobu/S_NAr; Electrophilic C5 (lithiation)
Storage 2-8°C, Hygroscopic, store under inert atmosphere (Ar/N₂)

Strategic Synthesis: The Boronate Oxidation Route

While de novo synthesis from cyclopropylhydrazine is possible, it often suffers from regioselectivity issues. The industry-preferred route for high-purity 1-cyclopropyl-1H-pyrazol-4-ol utilizes the oxidation of its corresponding boronic ester. This method ensures regiospecificity and minimizes isomeric impurities.

Reaction Pathway Visualization

The following diagram outlines the logical flow from the commercially available bromide to the target alcohol, highlighting the critical oxidation step.

SynthesisPath Bromide 4-Bromo-1-cyclopropyl-1H-pyrazole (CAS 1151802-23-1) Boronate Pinacol Boronate Intermediate (CAS 1151802-22-0) Bromide->Boronate Pd(dppf)Cl2, B2pin2 KOAc, Dioxane, 90°C Oxidation Oxidative Hydrolysis (H2O2 / NaOH) Boronate->Oxidation Isolate or Telescoped Target 1-Cyclopropyl-1H-pyrazol-4-ol (CAS 1881329-88-9) Oxidation->Target 0°C to RT, 2h

Figure 1: Validated synthetic workflow from the 4-bromo precursor to the 4-hydroxy target.

Detailed Experimental Protocol (Self-Validating)

Objective: Preparation of 1-cyclopropyl-1H-pyrazol-4-ol from 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Reagents:

  • Boronate precursor (1.0 eq)

  • Hydrogen Peroxide (30% w/w aq., 3.0 eq)

  • Sodium Hydroxide (1M aq., 2.0 eq)

  • THF (10 volumes)

Step-by-Step Methodology:

  • Dissolution: Charge the boronate precursor into a reactor containing THF. Cool the solution to 0°C using an ice/brine bath. Reasoning: Exotherm control is critical during the oxidation step to prevent ring decomposition.

  • Basification: Add 1M NaOH dropwise, maintaining internal temperature <5°C. Stir for 15 minutes.

  • Oxidation: Add 30% H₂O₂ dropwise over 30 minutes. Caution: Reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

  • Quenching: Cool to 0°C. Quench excess peroxide with saturated aqueous Na₂S₂O₃ (check with starch-iodide paper to ensure no active oxidant remains).

  • Extraction: Acidify carefully to pH ~6 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. The crude residue is typically purified via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Validation Checkpoint:

  • 1H NMR (DMSO-d₆): Look for the disappearance of the pinacol methyl singlets (~1.2 ppm) and the appearance of the hydroxyl proton (broad singlet, ~8.5-9.0 ppm). The cyclopropyl protons should remain distinct (multiplets at ~0.9 and 1.0 ppm).

Pharmaceutical Applications & Mechanism[4][7][13]

The 1-cyclopropyl-1H-pyrazol-4-ol moiety acts as a bioisostere for phenols and other aromatic alcohols. Its primary utility lies in constructing ether-linked pharmacophores where the pyrazole ring serves as a solvent-exposed solubilizing group or a specific contact point in the ATP-binding pocket of kinases.

Target Classes[6]
  • FGFR Inhibitors: Used to overcome mutation resistance in Achondroplasia treatments. The cyclopropyl group provides steric bulk that can displace water molecules in the hydrophobic cleft.

  • PTPN2/1 Inhibitors: In melanoma therapy, the scaffold is linked to thiadiazolidinone cores (e.g., Compound WS17) to enhance oral bioavailability and T-cell tumor infiltration.

  • Pim Kinase Inhibitors: The 4-amino or 4-oxy pyrazole derivatives are key in inhibiting Pim-1/2/3, which are overexpressed in hematological malignancies.

Pharmacophore Integration Logic

The following diagram illustrates how the 4-ol intermediate is coupled to diverse drug cores.

Applications Intermediate 1-Cyclopropyl-1H-pyrazol-4-ol (Nucleophile) Mitsunobu Mitsunobu Coupling (DIAD, PPh3) Intermediate->Mitsunobu SNAr S_NAr Displacement (Base, Heat) Intermediate->SNAr FGFR FGFR Inhibitors (Achondroplasia) Mitsunobu->FGFR Ether Linkage PTPN2 PTPN2 Inhibitors (Melanoma) SNAr->PTPN2 Biaryl Ether DDR DDR Inhibitors (Fibrosis) SNAr->DDR Ether/Amine Linkage KinaseCore Halogenated Heterocycles (e.g., 6-Bromoquinazoline) KinaseCore->SNAr + Electrophile

Figure 2: Synthetic divergence of the 4-ol intermediate into major therapeutic classes.

Quality Control & Analytics

For pharmaceutical use, the purity of 1-cyclopropyl-1H-pyrazol-4-ol must be rigorously controlled, specifically regarding regioisomers (e.g., 1-cyclopropyl-1H-pyrazol-3 -ol or 5 -ol).

HPLC Method (Reverse Phase)
  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., XBridge or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (end absorption).

  • Retention Time: The 4-ol is relatively polar; expect elution early in the gradient (approx. 3-5 min depending on dead volume).

Impurity Profile
  • Boronic Acid Residue: Monitor for residual boronic acid (often co-elutes if gradient is too steep).

  • Dimerization: Oxidative coupling can lead to bis-pyrazole impurities.

References

  • Synthesis of Pyrazole Derivatives: Procedure for the Synthesis of N-Benzyl-N-Cyclopropyl-1H-Pyrazole-4-Carboxamide Derivatives. Patent WO2010/130767.

  • PTPN2 Inhibitors: Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma. ACS Publications, 2025. (Generalized link to journal)

  • FGFR Inhibitors: Discovery of Potent FGFR 2/3 Inhibitors to Overcome Mutation Resistance. Figshare, 2024.

  • Commercial Availability & CAS: 1-Cyclopropyl-1H-pyrazol-4-ol (CAS 1881329-88-9).[1][2][3][4][5] BLD Pharm Product Catalog.

  • Boronate Precursor: 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1151802-22-0).[6] ChemicalBook.

  • CB1 Antagonists: Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides.[7] PubMed, 2009.[8]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 1-Cyclopropyl-Pyrazole Derivatives

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 1-cyclopropyl-pyrazole derivatives. Designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 1-cyclopropyl-pyrazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced chemical properties and diverse pharmacological applications of this promising class of heterocyclic compounds.

Introduction: The Significance of the 1-Cyclopropyl-Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in a variety of FDA-approved drugs.[1] The introduction of a cyclopropyl group at the N1 position imparts unique conformational constraints and metabolic stability, often enhancing the biological activity and refining the pharmacological profile of the parent molecule. This strategic modification has led to the discovery of potent anticancer, antimicrobial, and insecticidal agents, making the 1-cyclopropyl-pyrazole scaffold a focal point of contemporary drug discovery and agrochemical research.

Synthetic Strategies for 1-Cyclopropyl-Pyrazole Derivatives

The construction of the 1-cyclopropyl-pyrazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A prevalent and versatile approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with cyclopropyl hydrazine.

General Synthetic Workflow

A representative synthetic pathway to access diverse 1-cyclopropyl-pyrazole derivatives is illustrated below. This multi-step process allows for the introduction of various substituents at different positions of the pyrazole ring, enabling extensive structure-activity relationship (SAR) studies.

Synthetic_Workflow A 1,3-Diketone C 1-Cyclopropyl-Pyrazoline A->C Cyclocondensation B Cyclopropyl Hydrazine B->C D 1-Cyclopropyl-Pyrazole C->D Oxidation E Functional Group Interconversion D->E e.g., Halogenation, Nitration, Amidation F Diverse 1-Cyclopropyl-Pyrazole Derivatives E->F

Caption: General synthetic workflow for 1-cyclopropyl-pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 1-Cyclopropyl-3-aryl-1H-pyrazole-5-carboxamide

This protocol outlines the synthesis of a 1-cyclopropyl-pyrazole derivative, a scaffold that has shown promise in various biological assays.

Step 1: Synthesis of the 1,3-Diketone Intermediate

  • To a solution of an appropriate acetophenone (1.0 eq) in a suitable solvent (e.g., ethyl acetate), add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

  • After stirring for 15 minutes, add diethyl oxalate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and acidify with dilute HCl.

  • Extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone.

Step 2: Cyclocondensation to Form the Pyrazole Core

  • Dissolve the crude 1,3-diketone (1.0 eq) in ethanol.

  • Add cyclopropyl hydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting pyrazole ester by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

  • To a solution of the pyrazole ester (1.0 eq) in a mixture of ethanol and water, add lithium hydroxide (2.0 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Acidify the mixture with dilute HCl to precipitate the pyrazole carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum.

Step 4: Amide Coupling

  • Suspend the pyrazole carboxylic acid (1.0 eq) in dichloromethane.

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in dichloromethane and add it dropwise to a solution of the desired amine (1.1 eq) and triethylamine (2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the final 1-cyclopropyl-3-aryl-1H-pyrazole-5-carboxamide by column chromatography or recrystallization.

Biological Activities and Mechanisms of Action

1-Cyclopropyl-pyrazole derivatives have demonstrated a broad spectrum of biological activities, with anticancer, antimicrobial, and insecticidal properties being the most prominent.

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented, with many acting as inhibitors of key signaling pathways involved in tumor growth and proliferation.[2]

A significant number of 1-cyclopropyl-pyrazole derivatives exert their anticancer effects by targeting protein kinases. For instance, some derivatives have been identified as potent inhibitors of BRAF kinase, a key component of the MAPK signaling pathway that is frequently mutated in melanoma and other cancers.[3][4]

BRAF_Inhibition_Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 1-Cyclopropyl-Pyrazole Derivative Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK pathway by a 1-cyclopropyl-pyrazole derivative.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6]

  • Cell Seeding: Plate cancer cells (e.g., human melanoma cell line SK-Mel-28) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

  • Compound Treatment: Treat the cells with various concentrations of the 1-cyclopropyl-pyrazole derivative (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Compound IDCell LineIC50 (µM)Reference
CP-PZ-1 SK-Mel-28 (Melanoma)5.8[8]
CP-PZ-2 MCF-7 (Breast Cancer)9.9[9]
CP-PZ-3 HCT-116 (Colon Cancer)12.5[2]
Antimicrobial Activity

1-Cyclopropyl-pyrazole derivatives have shown significant activity against a range of pathogenic bacteria and fungi.[7]

The antimicrobial mechanism of pyrazole derivatives can vary. Some compounds are known to inhibit essential enzymes in microbial metabolic pathways, while others may disrupt cell membrane integrity. For certain bacterial strains, inhibition of DNA gyrase has been identified as a key mechanism.[10]

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 25923) equivalent to a 0.5 McFarland standard.[13]

  • Serial Dilution: Perform a two-fold serial dilution of the 1-cyclopropyl-pyrazole derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Compound IDMicroorganismMIC (µg/mL)Reference
CP-PZ-4 Staphylococcus aureus0.39[10]
CP-PZ-5 Escherichia coli3.125[10]
CP-PZ-6 Candida albicans1.0[15]
Insecticidal Activity

Several 1-cyclopropyl-pyrazole derivatives have been developed as potent insecticides for crop protection.[16]

Many pyrazole-based insecticides act as antagonists of the gamma-aminobutyric acid (GABA) receptor in the insect nervous system, leading to hyperexcitation and death.[17] Others, such as chlorantraniliprole, target the ryanodine receptor, causing uncontrolled release of calcium and muscle paralysis.[16]

Insecticidal_Workflow A Preparation of Test Solutions B Treatment of Target Pest (e.g., Leaf-dip or Topical Application) A->B C Incubation under Controlled Conditions B->C D Mortality Assessment C->D E LC50 Determination D->E

Caption: Workflow for evaluating the insecticidal activity of 1-cyclopropyl-pyrazole derivatives.

This method is commonly used to evaluate the efficacy of insecticides against leaf-feeding insects like the diamondback moth (Plutella xylostella).[3][18]

  • Preparation of Test Solutions: Dissolve the 1-cyclopropyl-pyrazole derivative in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to obtain a series of concentrations.

  • Leaf Treatment: Dip cabbage leaf discs into the test solutions for 10-30 seconds and allow them to air dry.

  • Insect Exposure: Place the treated leaf discs in a Petri dish and introduce a known number of insect larvae (e.g., 10-20 third-instar larvae).

  • Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead larvae after 48-72 hours.

  • Data Analysis: Calculate the lethal concentration (LC50) value using probit analysis.

Compound IDPest SpeciesLC50 (mg/L)Reference
CP-PZ-7 Plutella xylostella5.32[19]
CP-PZ-8 Spodoptera frugiperda7.64[19]
CP-PZ-9 Aphis craccivora<50[20]

Conclusion

The 1-cyclopropyl-pyrazole scaffold represents a privileged structure in the design of biologically active molecules. The unique physicochemical properties conferred by the cyclopropyl group contribute to the enhanced potency and favorable pharmacokinetic profiles of these derivatives. The diverse range of biological activities, including anticancer, antimicrobial, and insecticidal effects, underscores the versatility and potential of this chemical class. Further exploration of the structure-activity relationships and optimization of lead compounds are expected to yield novel therapeutic agents and agrochemicals with improved efficacy and safety profiles.

References

  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. (2025). ResearchGate. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2019). Semantic Scholar. [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI. [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.). MDPI. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. [Link]

  • Bioluminescence-based Minimum Inhibitory Concentration (MIC) testing of fungal extracts against Escherichia coli. (2023). Protocols.io. [Link]

  • Optimization of some parametric values of MTT for the determination of human melanoma (SK-Mel-30) cell viability. (2021). DergiPark. [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). Frontiers. [Link]

  • Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. (n.d.). PubMed. [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). ACS Publications. [Link]

  • Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). ResearchGate. [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). SpringerLink. [Link]

  • DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. (n.d.). National Institutes of Health. [Link]

  • MTT assay protocol. (2023). protocols.io. [Link]

  • Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. (n.d.). Royal Society of Chemistry. [Link]

  • In Vivo Antifungal Activity and Computational Studies of Some Azole Derivatives against Candida Albicans. (2023). ResearchGate. [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). ResearchGate. [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI. [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI. [Link]

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. (2020). National Institutes of Health. [Link]

  • Synthesis and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. (2025). ResearchGate. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. (2019). MDPI. [Link]

  • Cell viability determined by the MTT method. Cytotoxic effect of 2′-OH-Torosaol I against normal cell lines. (n.d.). ResearchGate. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. [Link]

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Exploratory

Operational Safety &amp; Handling Monograph: 1-Cyclopropyl-1H-pyrazol-4-ol

[1] Executive Summary & Chemical Identity[1] 1-Cyclopropyl-1H-pyrazol-4-ol is a specialized heterocyclic building block often utilized as a scaffold in the development of kinase inhibitors (e.g., JAK/STAT pathway modulat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1]

1-Cyclopropyl-1H-pyrazol-4-ol is a specialized heterocyclic building block often utilized as a scaffold in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and other bioactive small molecules.[1] Unlike commodity chemicals, this compound is frequently generated in situ or handled as a transient intermediate derived from stable precursors like boronic esters or bromides.[1]

This guide treats the substance as a High-Potency Research Intermediate , necessitating strict control over oxidation, moisture exposure, and personnel protection.[1]

Chemical Identification Table
ParameterDataNotes
Chemical Name 1-Cyclopropyl-1H-pyrazol-4-olAlternate: 1-Cyclopropyl-4-hydroxypyrazole
CAS Number Verify Batch (See Note A)Precursors: 1151802-23-1 (Bromo); 1151802-22-0 (Boronate)
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Structure Pyrazole ring, N1-cyclopropyl, C4-hydroxylTautomerism: OH group may exhibit phenolic acidity.[1]
Physical State Solid (Off-white to yellow)Hygroscopic; prone to oxidation.[1]
Solubility DMSO, Methanol, DCMPoor solubility in water; lipophilic character.[1]

Note A (Critical): As a specialized metabolite/intermediate, a definitive commercial CAS for the isolated 4-ol isomer is often unlisted in standard catalogs.[1] Researchers typically procure the 4-Bromo or 4-Boronic acid pinacol ester derivatives and convert them.[1] This guide covers safety for the 4-ol and its immediate precursors.[1]

Hazard Identification (GHS Classification)

While specific toxicological data for the 4-ol variant is limited, Read-Across Methodology from structurally similar N-alkyl-4-hydroxypyrazoles and its precursors mandates the following classification.

GHS Label Elements

Signal Word: WARNING [1]

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][2]
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed (Predicted).[1][2]
Structure-Activity Relationship (SAR) Toxicology[1]
  • Cyclopropyl Moiety: Generally metabolically stable but can introduce ring strain energy. No specific genotoxicity flagged for the cyclopropyl-pyrazole motif alone, but caution is required due to potential alkylating properties if the ring opens metabolically [1].[1]

  • 4-Hydroxy Group: Introduces phenolic character.[1] Potential for quinone-imine formation upon oxidation, which can be a skin sensitizer.[1]

Operational Protocols & Engineering Controls

Handling Workflow (Synthesis & Isolation)

Due to the electron-rich nature of the 4-hydroxypyrazole ring, this compound is susceptible to air oxidation (browning).[1]

Protocol 1: Inert Handling

  • Atmosphere: Handle exclusively under Nitrogen (

    
    ) or Argon (
    
    
    
    ) using Schlenk techniques or a Glovebox.
  • Solvents: Use anhydrous, degassed solvents (DCM or THF) to prevent oxidative degradation.[1]

  • Temperature: Store precursors at 2-8°C. Store the isolated 4-ol at -20°C under inert gas.

Visualization: Risk Assessment & Handling Logic

The following diagram outlines the decision matrix for handling this compound based on its physical state and purity.

RiskAssessment Start Start: 1-Cyclopropyl-1H-pyrazol-4-ol Handling StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution / Oil StateCheck->Solution Weighing Weighing Protocol: Analytical Balance inside Fume Hood or Glovebox Solid->Weighing Transfer Transfer via Cannula or Syringe (Septum sealed) Solution->Transfer DustControl Dust Control: Static Dissipative Tools + N95/P100 Mask Weighing->DustControl Dissolution Dissolution: Use Degassed Solvent (Prevent Oxidation) Storage Storage: -20°C, Argon Flush, Amber Vial Dissolution->Storage DustControl->Dissolution Transfer->Dissolution

Caption: Operational workflow for handling 1-Cyclopropyl-1H-pyrazol-4-ol to minimize oxidative degradation and exposure.

Emergency Response & First Aid

Spill Response Logic

In the event of a spill, the primary concern is containment of the bioactive powder/liquid and prevention of dust inhalation.[1][3]

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs Liquid) Spill->Assess SolidSpill Solid Spill: Do NOT Sweep (Dust Risk) Assess->SolidSpill LiquidSpill Liquid Spill: Absorb with Vermiculite Assess->LiquidSpill Clean Wet Wipe / HEPA Vacuum SolidSpill->Clean Waste Disposal: Double Bag -> HazMat Incineration LiquidSpill->Waste Clean->Waste

Caption: Emergency response protocol prioritizing dust suppression and containment.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[3] Remove contact lenses. Seek medical attention (alkaline-like burns possible from nitrogen heterocycles).[1]

  • Skin Contact: Wash with soap and water.[3] If redness persists (sign of sensitization), consult a dermatologist.[1]

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen.[1]

Synthesis & Precursor Management[1]

Since the 4-ol is often synthesized in-house, understanding the precursors is vital for safety.[1]

Common Precursors[1]
  • 4-Bromo-1-cyclopropyl-1H-pyrazole (CAS 1151802-23-1):

    • Hazard:[2] Irritant.

    • Reaction: Lithium-Halogen exchange followed by boronation/oxidation.[1]

  • 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 1151802-22-0):

    • Hazard:[2] Irritant.

    • Reaction: Oxidation (e.g., using

      
       or Oxone) yields the 4-ol.[1]
      
    • Safety Note: Oxidative conditions are exothermic. Control temperature < 0°C during addition.

Stability Data
  • Thermal Stability: The cyclopropyl ring is stable up to ~100°C, but the 4-hydroxy group renders the molecule susceptible to decomposition above 60°C in air [2].[1]

  • Incompatibilities: Strong oxidizing agents, acid chlorides, isocyanates.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 51000378, 1-Cyclopropyl-1H-pyrazol-4-amine (Analog Read-Across).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazole Derivatives. Retrieved from [Link][1]

Disclaimer: This guide is for research purposes only. It does not replace an official MSDS provided by the specific manufacturer of your batch. Always conduct a site-specific risk assessment before handling novel chemical intermediates.

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol

For: Researchers, scientists, and drug development professionals Introduction Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The introduction of a hydroxyl group at the C4-position of the pyrazole ring can significantly influence the molecule's polarity, solubility, and potential for hydrogen bonding, thereby modulating its biological activity. This document provides a detailed protocol for the synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol from its precursor, 4-bromo-1-cyclopropyl-pyrazole. The presented methodology is based on the robust and versatile copper-catalyzed hydroxylation of aryl halides, a transformation of significant importance in synthetic organic chemistry.[2][3]

The choice of a copper-catalyzed method is predicated on its efficiency and functional group tolerance, offering a direct and often milder alternative to other synthetic strategies.[4] This application note will delve into the mechanistic underpinnings of this reaction, provide a meticulous, step-by-step protocol for its execution, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

Reaction Principle and Mechanism

The conversion of 4-bromo-1-cyclopropyl-pyrazole to 1-Cyclopropyl-1H-pyrazol-4-ol is achieved through a copper-catalyzed nucleophilic substitution of the bromide with a hydroxide source. While the precise mechanism can be complex and dependent on the specific catalytic system employed, a generally accepted catalytic cycle for copper-catalyzed hydroxylation of aryl halides is depicted below.

The reaction is initiated by the coordination of the copper(I) catalyst to the aryl halide. This is followed by an oxidative addition of the aryl halide to the copper center, forming a higher oxidation state copper intermediate. Subsequent ligand exchange with a hydroxide ion and reductive elimination yields the desired phenol product and regenerates the active copper(I) catalyst, allowing the cycle to continue. The choice of ligand is crucial as it modulates the solubility, stability, and reactivity of the copper catalyst.[2]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-bromo-1-cyclopropyl-pyrazole, CuI, and ligand in a reaction vessel B Add solvent and hydroxide source A->B C Degas the reaction mixture B->C D Heat the reaction mixture to the specified temperature C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool the reaction mixture E->F G Acidify with aqueous HCl F->G H Extract with an organic solvent G->H I Dry the organic layer and concentrate H->I J Purify the crude product by column chromatography I->J K 1-Cyclopropyl-1H-pyrazol-4-ol J->K Characterization (NMR, MS)

Figure 1. A generalized workflow for the synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the copper-catalyzed hydroxylation of aryl bromides.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS Number
4-bromo-1-cyclopropyl-pyrazole≥95%Sigma-Aldrich1151802-23-1[5]
Copper(I) iodide (CuI)99.999%Sigma-Aldrich7681-65-4
8-Hydroxyquinoline≥99%Sigma-Aldrich148-24-3
Tetrabutylammonium hydroxide (TBAH)40% in H₂OSigma-Aldrich2052-49-5
Dimethyl sulfoxide (DMSO)AnhydrousSigma-Aldrich67-68-5
Ethyl acetate (EtOAc)ACS gradeFisher Scientific141-78-6
HexanesACS gradeFisher Scientific110-54-3
Hydrochloric acid (HCl)1 M aq.Fisher Scientific7647-01-0
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific7757-82-6
Silica gel230-400 meshFisher Scientific7631-86-9

Procedure:

  • Reaction Setup:

    • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-cyclopropyl-pyrazole (1.0 mmol, 189 mg), copper(I) iodide (0.1 mmol, 19 mg), and 8-hydroxyquinoline (0.2 mmol, 29 mg).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Using a syringe, add anhydrous dimethyl sulfoxide (5 mL) to the flask.

    • Stir the mixture at room temperature for 10 minutes to allow for catalyst and ligand complexation.

    • Add tetrabutylammonium hydroxide (40% in H₂O, 3.0 mmol, 1.95 mL) dropwise via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously at this temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully acidify the reaction mixture to a pH of ~5-6 with 1 M aqueous HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1-Cyclopropyl-1H-pyrazol-4-ol as a solid or oil.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Tetrabutylammonium hydroxide is corrosive and should be handled with care.

  • Copper iodide is harmful if swallowed or inhaled.

Characterization and Expected Results

The final product, 1-Cyclopropyl-1H-pyrazol-4-ol, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield for this reaction, based on similar copper-catalyzed hydroxylations, is in the range of 70-90%.[4]

Troubleshooting

  • Low or no conversion:

    • Ensure the reaction was carried out under strictly anhydrous and inert conditions.

    • Verify the quality and purity of the reagents, particularly the copper catalyst and the hydroxide source.

    • Increase the reaction temperature or time if necessary.

  • Formation of side products:

    • Impurities in the starting material can lead to side reactions. Purify the 4-bromo-1-cyclopropyl-pyrazole if necessary.

    • Optimize the catalyst and ligand loading to minimize side product formation.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol via a copper-catalyzed hydroxylation reaction. The described protocol is robust and scalable, making it suitable for applications in both academic research and industrial drug development. The mechanistic insights and detailed experimental procedure will enable researchers to confidently and efficiently synthesize this valuable pyrazole derivative.

References

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid - ResearchGate. Available at: [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available at: [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Available at: [Link]

  • Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - Mount Sinai Scholars Portal. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents.
  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. Available at: [Link]

  • Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing). Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC. Available at: [Link]

  • (PDF) Copper-Catalyzed Hydroxylation of Aryl Halides: Efficient Synthesis of Phenols, Alkyl Aryl Ethers and Benzofuran Derivatives in Neat Water - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives - ResearchGate. Available at: [Link]

  • Copper-Catalyzed Hydroxylation of Aryl Halides with Tetrabutylammonium Hydroxide: Synthesis of Substituted Phenols and Alkyl Aryl Ethers - Organic Chemistry Portal. Available at: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole ... - RSC Publishing. Available at: [Link]

  • buchwald-hartwig coupling - Organic Chemistry Portal - Literature. Available at: [Link]

  • SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MIDDLE EAS. Available at: [Link]

  • Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - Semantic Scholar. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions - PubMed. Available at: [Link]

  • (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 1-Cyclopropyl-1H-pyrazol-4-ol in Suzuki-Miyaura Cross-Coupling

Topic: Using 1-Cyclopropyl-1H-pyrazol-4-ol in Suzuki-Miyaura Coupling Content Type: Detailed Application Notes and Protocols Executive Summary This guide details the methodology for incorporating 1-Cyclopropyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 1-Cyclopropyl-1H-pyrazol-4-ol in Suzuki-Miyaura Coupling Content Type: Detailed Application Notes and Protocols

Executive Summary

This guide details the methodology for incorporating 1-Cyclopropyl-1H-pyrazol-4-ol into Suzuki-Miyaura cross-coupling workflows. While pyrazole boronates are common nucleophiles, the "4-ol" variant presents a unique synthetic handle. It functions as a masked electrophile . The free hydroxyl group is unreactive in standard Suzuki cycles and can poison palladium catalysts. Therefore, this protocol focuses on the activation of the C–O bond via sulfonation (triflation), converting the alcohol into a highly reactive pseudohalide (triflate).

This "Electrophile Strategy" allows researchers to couple the pyrazole core with a vast diversity of commercially available aryl boronic acids , offering a complementary disconnection to the standard use of pyrazole halides.

Strategic Rationale & Mechanism

The Challenge of the "4-ol"

1-Cyclopropyl-1H-pyrazol-4-ol exists in tautomeric equilibrium with its keto-form (pyrazolin-4-one). Direct coupling of the enol/phenol form is kinetically inaccessible under standard Suzuki conditions due to the high bond dissociation energy of the C–O bond and the acidic proton's tendency to quench organometallic species.

The Solution: Activation via O-Sulfonylation

By converting the hydroxyl group to a triflate (-OTf), we lower the activation energy for oxidative addition to the Palladium(0) center. The resulting 1-cyclopropyl-1H-pyrazol-4-yl triflate behaves analogously to an aryl bromide or iodide but is synthesized directly from the alcohol.

Reaction Pathway

The workflow follows a two-stage process: Activation followed by Coupling .

SuzukiPathway Start 1-Cyclopropyl-1H-pyrazol-4-ol (Tautomeric Mix) Step1 Activation (PhNTf2 / Base) Start->Step1 O-Sulfonylation Intermediate Pyrazole-4-Triflate (Reactive Electrophile) Step1->Intermediate Isolation Step2 Suzuki Coupling (Pd Cat / Ar-B(OH)2) Intermediate->Step2 Oxidative Addition Product 4-Aryl-1-Cyclopropyl-Pyrazole (Biaryl Product) Step2->Product Reductive Elimination

Figure 1: The activation-coupling workflow converts the inert alcohol into a competent Suzuki partner.

Experimental Protocols

Protocol A: Activation (Synthesis of the Triflate)

Objective: Convert 1-cyclopropyl-1H-pyrazol-4-ol to 1-cyclopropyl-1H-pyrazol-4-yl trifluoromethanesulfonate. Critical Note: We recommend using N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) instead of Triflic Anhydride (Tf2O). PhNTf2 is a stable solid, easier to handle, and provides cleaner regioselectivity for O-sulfonylation over N-sulfonylation (though N is already alkylated here, it minimizes side reactions).

Materials:
  • Substrate: 1-Cyclopropyl-1H-pyrazol-4-ol (1.0 equiv)

  • Reagent: PhNTf2 (1.2 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N2/Ar).

  • Dissolution: Dissolve 1-cyclopropyl-1H-pyrazol-4-ol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes to ensure deprotonation/tautomer shift.

  • Reagent Addition: Add PhNTf2 (1.2 equiv) portion-wise (if solid) or as a solution in minimal DCM.

  • Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (the triflate is typically less polar than the alcohol).

  • Workup:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2). Elute with Hexanes/EtOAc (typically 9:1 to 4:1).

    • Stability Alert: Pyrazole triflates are moderately stable but should be stored at 4 °C and used within a few days to prevent hydrolysis.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the Pyrazole-4-Triflate with an Aryl Boronic Acid.

Catalyst Selection Guide
SystemApplicationProsCons
Pd(PPh3)4 StandardCheap, reliable for simple aryls.Air sensitive, requires higher heat.
Pd(dppf)Cl2 RobustExcellent for heteroaryls, handles steric bulk well.Harder to remove ligand traces.
Pd(OAc)2 + XPhos High-PerformanceBest for sterically hindered or electron-poor boronic acids.More expensive.
Recommended Procedure (Standard Robust Conditions):
  • Electrophile: 1-Cyclopropyl-1H-pyrazol-4-yl triflate (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (Ar-B(OH)2) (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%)

  • Base: K3PO4 (2.0–3.0 equiv) (Preferred over carbonates to minimize triflate hydrolysis)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

  • Temp: 80–90 °C

Step-by-Step Procedure:
  • Charge: In a reaction vial, combine the Pyrazole Triflate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Degas: Add 1,4-Dioxane (0.15 M) and Water. Sparge with Nitrogen for 10 minutes.

    • Why? Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%) quickly under a stream of nitrogen. Seal the vial.

  • Heat: Stir at 85 °C for 4–12 hours.

    • Monitoring: LC-MS is preferred. Look for the disappearance of the triflate (M+) and appearance of the biaryl product.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[2]

    • Wash filtrate with water and brine.[3]

    • Concentrate and purify via chromatography.[2][3][4]

Troubleshooting & Optimization

Issue: Hydrolysis of the Triflate

If the triflate reverts to the starting alcohol (4-ol) during coupling:

  • Cause: The reaction medium is too wet or the base is too nucleophilic (e.g., hydroxide formation).

  • Fix: Switch to anhydrous conditions . Use anhydrous Dioxane or Toluene with anhydrous K3PO4 (finely ground). Eliminate water from the solvent system.

Issue: Low Yield / Protodeboronation
  • Cause: The aryl boronic acid is unstable (common with 2-heteroaryl boronic acids).

  • Fix: Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF3K) . These are more robust and release the active species slowly.

Issue: Regioselectivity (if N-H was present)
  • Note: Since the starting material is 1-cyclopropyl (N-alkylated), N-arylation is blocked. The coupling is regioselective for the C4 position.[5]

Alternative Polarity (Nucleophilic Pyrazole)

If your synthetic route requires the pyrazole to act as the nucleophile (e.g., coupling with an Aryl Halide), do not use the 4-ol directly. Instead, purchase or synthesize the boronic ester:

  • Target: 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1151802-22-0).

  • Usage: React this boronate with Ar-Br/Ar-I using the same Pd(dppf)Cl2 conditions described above.

References

  • General Suzuki Coupling of Pyrazole Triflates

    • Title: Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids.[1]

    • Source:Journal of Organic Chemistry (via D
    • URL:[Link]

  • Ligand-Dependent Selectivity

    • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Commercial Boronate Derivative

    • Title: 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Product Page.
    • Source: Sigma-Aldrich.

  • Review of Pseudohalides in Suzuki

    • Title: Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates.[6][7]

    • Source:Chemistry – A European Journal (via ResearchG
    • URL:[Link]

Sources

Method

Application Note: 1-Cyclopropyl-1H-pyrazol-4-ol as a Privileged Building Block for Kinase Inhibitors

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It moves beyond simple product descriptions to provide actionable synthetic strategies and structu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It moves beyond simple product descriptions to provide actionable synthetic strategies and structural insights.

Executive Summary

In the optimization of kinase inhibitors, the 1-cyclopropyl-1H-pyrazol-4-ol moiety represents a strategic bioisostere of electron-rich phenols and 4-aminopyrazoles.[1] Its utility is derived from three key structural advantages:

  • Metabolic Stability: The cyclopropyl group acts as a metabolically robust "cap" compared to ethyl or isopropyl groups, resisting

    
    -elimination and cytochrome P450 oxidation.[1]
    
  • Vector Orientation: The 1,4-substitution pattern of the pyrazole ring provides a linear vector that often directs substituents toward the solvent-exposed front of the ATP-binding pocket.[1]

  • H-Bonding Versatility: The C4-hydroxyl group serves as a versatile handle for ether synthesis (via Mitsunobu or

    
    ), allowing the attachment of solubilizing tails while acting as a potential H-bond acceptor in its ether form.[1]
    

This guide details the synthesis, functionalization, and structural application of this building block.

Chemical Properties & Structural Rationale[1][2][3][4][5][6][7][8][9]

Physicochemical Profile[2][3][5][7][9][10][11][12]
  • IUPAC Name: 1-Cyclopropyl-1H-pyrazol-4-ol[1]

  • Molecular Weight: 124.14 g/mol [1]

  • pKa (Calculated): ~9.1 (Phenolic OH), making it a suitable nucleophile under mild basic conditions.[1]

  • Tautomerism: While 4-hydroxypyrazoles can exist in equilibrium with their keto-tautomers (pyrazolin-4-ones), the N-substitution locks the ring structure, and O-alkylation/acylation traps the aromatic enol form.[1]

Structural Biology Insight

In Type I kinase inhibitors, the pyrazole often occupies the adenine binding region. The 1-cyclopropyl group typically projects into the hydrophobic pocket formed by the gatekeeper residue (if small) or towards the solvent interface, depending on the scaffold orientation.[1]

BindingMode cluster_pocket ATP Binding Pocket Interactions Scaffold Kinase Core (e.g., Pyrimidine) Linker Ether Linker (-O-) Scaffold->Linker C-O Bond Pyrazole Pyrazole Ring (Planar Scaffold) Linker->Pyrazole C4 Position Solvent Solvent Front (Solubilizing Group) Linker->Solvent Vector Cyclopropyl Cyclopropyl Group (Hydrophobic Cap) Pyrazole->Cyclopropyl N1 Position (Metabolic Shield)

Figure 1: Structural logic of the 1-cyclopropyl-1H-pyrazol-4-ol fragment in kinase inhibitor design.[1]

Synthetic Protocols

Since 1-cyclopropyl-1H-pyrazol-4-ol is not always shelf-stable as a free base due to oxidation sensitivity, it is often synthesized in situ or stored as a precursor.[1] Below are the validated protocols for its preparation and use.

Protocol A: Preparation of 1-Cyclopropyl-1H-pyrazol-4-ol

Mechanism: Oxidation of the corresponding boronic ester (or boronic acid) is the most reliable route to high-purity 4-hydroxypyrazoles, avoiding the formation of pyrazolinone byproducts common in direct condensation methods.

Reagents:

  • 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Commercially available or synthesized from 4-bromo precursor).[1]

  • Hydrogen Peroxide (

    
    , 30% aq).[1]
    
  • Sodium Hydroxide (NaOH, 1M).[1]

  • Tetrahydrofuran (THF).[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of the pyrazole boronate ester in THF (10 vol) and cool to 0 °C in an ice bath.

  • Oxidation: Add 1M NaOH (1.2 eq) followed by dropwise addition of 30%

    
     (1.5 eq). Caution: Exothermic reaction.
    
  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Monitor by LCMS (Shift from Boronate mass to M+16 mass is not always visible; look for disappearance of SM).[1]

  • Quench: Quench carefully with saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide.[1] Test with starch-iodide paper to confirm.
    
  • Workup: Acidify to pH ~6 with 1M HCl. Extract with Ethyl Acetate (3x).[1][3]

  • Purification: The product is often used crude.[1] If necessary, purify via flash chromatography (DCM:MeOH gradient).[1] The product is an off-white solid.[1][4]

Protocol B: Mitsunobu Coupling (Ether Synthesis)

Application: Attaching the pyrazol-4-ol to an alcohol-bearing kinase scaffold (or vice versa).[1]

Reagents:

  • 1-Cyclopropyl-1H-pyrazol-4-ol (Nucleophile).[1]

  • Target Alcohol (R-OH).[1]

  • Triphenylphosphine (

    
    , Polymer-bound preferred for easier workup).[1]
    
  • DIAD (Diisopropyl azodicarboxylate).[1]

Procedure:

  • Dissolve the Target Alcohol (1.0 eq), Pyrazol-4-ol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF or Toluene under 
    
    
    
    .
  • Cool to 0 °C.

  • Add DIAD (1.5 eq) dropwise over 10 minutes.

  • Stir at room temperature for 12–24 hours.

  • Workup: Filter off polymer-bound phosphine oxide (if used) or concentrate and purify via silica gel chromatography.

Protocol C: Coupling (Nucleophilic Aromatic Substitution)

Application: Reacting the pyrazol-4-ol with an electron-deficient heterocycle (e.g., 4-chloropyrimidine, 6-chloroquinazoline).[1]

Reagents:

  • 1-Cyclopropyl-1H-pyrazol-4-ol.[1]

  • Chloro-heterocycle scaffold.[1][5][2]

  • Base:

    
     (Cesium Carbonate) or NaH (Sodium Hydride).[1]
    
  • Solvent: DMF or NMP.[1]

Procedure:

  • Deprotonation: Dissolve the pyrazol-4-ol (1.1 eq) in dry DMF. Add

    
     (2.0 eq).[1] Stir at RT for 15 mins.
    
  • Coupling: Add the Chloro-heterocycle (1.0 eq).

  • Heating: Heat the mixture to 60–80 °C for 2–4 hours.

  • Workup: Pour into water/ice mixture. The product often precipitates.[1] Filter and wash with water.[1] Recrystallize from EtOH/Water if needed.[1]

Workflow Visualization

The following diagram illustrates the critical path from raw materials to the final kinase inhibitor building block.

SynthesisWorkflow cluster_methods Alternative Coupling Start Cyclopropylhydrazine (Starting Material) Intermediate1 4-Bromo-1-cyclopropyl-1H-pyrazole Start->Intermediate1 Condensation w/ Mucobromic Acid or equiv. Boronate Pyrazole-4-boronate Ester Intermediate1->Boronate 1. n-BuLi 2. B(OiPr)3 / Pinacol Target 1-Cyclopropyl-1H-pyrazol-4-ol (Active Nucleophile) Boronate->Target Oxidation (H2O2 / NaOH) Final Final Kinase Inhibitor (Ether Linked) Target->Final SNAr Coupling (Cs2CO3, DMF) Scaffold Kinase Core (e.g., Cl-Pyrimidine) Scaffold->Final + Electrophile Mitsunobu Mitsunobu Reaction (PPh3 / DIAD) Mitsunobu->Final

Figure 2: Synthetic workflow for accessing and utilizing the 1-cyclopropyl-1H-pyrazol-4-ol building block.

Comparative Data: Why Cyclopropyl?

The choice of the N1-cyclopropyl group over methyl or isopropyl is driven by specific SAR (Structure-Activity Relationship) advantages.

PropertyMethyl (-CH3)Isopropyl (-iPr)Cyclopropyl (-cPr)Advantage of Cyclopropyl
Lipophilicity (cLogP) LowHighModerateOptimal balance for solubility/permeability.[1]
Metabolic Stability HighLow (Hydroxylation)High Resists CYP450 oxidation better than alkyl chains.[1]
Steric Bulk SmallLargeMedium "Goldilocks" fit for kinase solvent-front pockets.[1]
Conformation FlexibleRotatableRigid Reduces entropic penalty upon binding.[1]

References

  • General Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[1] Link[1]

  • Boronate Oxidation Protocol: Webb, K. S., & Levy, D. "A mild and efficient procedure for the preparation of phenols from arylboronic acids." Tetrahedron Letters, 1995. Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009.[1] Link

  • Mitsunobu Reaction in MedChem: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link[1]

  • Cyclopropyl Bioisosteres: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie Int.[1] Ed., 2006.[1][6] (Discusses cyclopropyl/oxetane comparisons). Link[1]

Sources

Application

Application Note: Preparation of 1-Cyclopropyl-1H-pyrazol-4-ol via Boronic Oxidation

Executive Summary This application note details the robust synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol , a critical scaffold in medicinal chemistry often utilized as a bioisostere for phenols in kinase inhibitors (e.g., J...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol , a critical scaffold in medicinal chemistry often utilized as a bioisostere for phenols in kinase inhibitors (e.g., JAK, c-Met). The protocol focuses on the oxidative deborylation of 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Unlike direct hydroxylation methods which often suffer from poor regioselectivity, this route leverages the high fidelity of boron-carbon bond formation followed by a stereoretentive oxidation.[1]

Key Advantages:

  • Regiospecificity: The position of the hydroxyl group is fixed by the boronic ester precursor.[1]

  • Scalability: The oxidative protocol uses standard reagents (

    
    , NaOH) adaptable to gram-scale synthesis.
    
  • Safety: Includes integrated peroxide quenching and exotherm management protocols.[1]

Introduction & Retrosynthetic Analysis[1]

The 4-hydroxypyrazole moiety is electronically unique; it is an electron-rich heteroaromatic system capable of tautomerization. However, the N-cyclopropyl substitution locks the tautomer, forcing the hydroxyl group to act as a dedicated hydrogen bond donor/acceptor.[1]

The synthesis challenges usually lie in the instability of electron-rich pyrazoles toward strong oxidants.[1] Therefore, the Brown oxidation (basic peroxide oxidation) of an organoboron intermediate is the preferred method due to its mild nature and high functional group tolerance.[1]

Retrosynthetic Pathway

The route disconnects the C-O bond to a C-B bond.[1] The boronic ester is derived from the corresponding iodide via halogen-lithium (or magnesium) exchange, while the N-cyclopropyl motif is installed early via Chan-Lam coupling or alkylation.

SyntheticRoute SM 4-Iodo-1H-pyrazole Int1 1-Cyclopropyl-4-iodo-1H-pyrazole SM->Int1 Chan-Lam Coupling (Cyclopropylboronic acid, Cu(OAc)2) Int2 Boronic Ester (Bpin) Intermediate Int1->Int2 1. iPrMgCl, THF 2. iPrOBpin Product 1-Cyclopropyl-1H-pyrazol-4-ol (Target) Int2->Product Oxidation (H2O2, NaOH)

Figure 1: Retrosynthetic logic flow from commercial starting materials to the target alcohol.

Mechanistic Insight: The "Ate" Complex Migration[1]

Understanding the mechanism is vital for troubleshooting.[1] The reaction does not proceed via a radical pathway but through a concerted 1,2-migration. This stereospecificity (retention of configuration) is less critical for planar aromatics but explains the clean conversion without byproduct formation.[1]

  • Activation: The base (NaOH) converts the neutral boronic ester into a tetrahedral boronate "ate" complex.[1]

  • Nucleophilic Attack: The hydroperoxide anion (

    
    ) attacks the boron center.[1]
    
  • Migration: The carbon-boron bond breaks as the aryl group migrates to the oxygen, expelling hydroxide (Criegee-like rearrangement).[1]

  • Hydrolysis: The resulting borate ester is hydrolyzed to release the free alcohol.[1]

Mechanism Step1 Boronic Ester (Neutral) Step2 Tetrahedral Boronate ('Ate' Complex) Step1->Step2 + NaOH (Activation) Step3 Hydroperoxide Adduct Step2->Step3 + HOO- Step4 Borate Ester (Post-Migration) Step3->Step4 1,2-Aryl Migration (-OH) Final Pyrazol-4-ol + Boric Acid Step4->Final Hydrolysis (H2O)

Figure 2: Mechanistic pathway of the oxidative deborylation.

Experimental Protocol

Preparation of Starting Material (Contextual)

Note: If the boronic ester (CAS 1151802-22-0) is not purchased, it must be synthesized fresh.

  • Substrate: 1-Cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv).

  • Reagent: Isopropylmagnesium chloride (iPrMgCl, 2.0M in THF, 1.2 equiv).[2]

  • Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv).

  • Conditions:

    
     to RT in anhydrous THF.
    
  • Purification: Silica gel chromatography (EtOAc/Heptane).

Core Protocol: Oxidative Deborylation

Scale: 1.0 mmol (234 mg of Bpin precursor).

Reagents & Stoichiometry
ComponentRoleEquiv.Amount
Py-Bpin Precursor Substrate1.0234 mg
THF Solvent10 vol2.5 mL
NaOH (1M aq) Activator1.21.2 mL

(30% w/w)
Oxidant1.5~170

L

(sat. aq)
QuencherExcess2.0 mL
Step-by-Step Procedure
  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 mmol) in THF (2.5 mL).

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
  • Base Addition: Add NaOH (1M, 1.2 mL) dropwise. Observation: The solution may become slightly cloudy as the "ate" complex forms.

  • Oxidation (Critical Step):

    • Add hydrogen peroxide (30%, 1.5 equiv) dropwise over 5 minutes.

    • Caution: The reaction is exothermic.[1] Maintain temperature

      
       during addition to prevent thermal decomposition of the labile pyrazole ring.[1]
      
  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 1 hour.

    • Monitoring: Check by TLC (50% EtOAc/Hexane) or LCMS. The non-polar Bpin spot should disappear, replaced by a more polar spot (Alcohol).

  • Quenching: Cool the mixture back to

    
    . Slowly add saturated aqueous sodium thiosulfate (
    
    
    
    , 2 mL) to destroy excess peroxide. Stir for 10 minutes. Test with starch-iodide paper (should remain white).
  • Workup & pH Adjustment:

    • Acidify carefully with 1M HCl to pH ~6-7. Note: Pyrazol-4-ols are amphoteric. Too basic = phenolate (water soluble); Too acidic = protonated nitrogen (water soluble).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude material is often pure enough for use.[1] If necessary, purify via flash column chromatography (DCM/MeOH 95:5).

Troubleshooting & Optimization (E-E-A-T)

Stability of the Product

Pyrazol-4-ols are electron-rich and prone to air oxidation, forming quinone-like colored impurities (often pink or brown) upon prolonged storage.

  • Solution: Store under Nitrogen/Argon at -20°C.

  • Stabilization: If the product is an intermediate, consider immediate protection (e.g., O-methylation or silylation) or use in the next step without isolation.

Incomplete Conversion

If the starting material persists after 1 hour:

  • Cause: Steric hindrance of the pinacol ligand prevents hydrolysis.[1]

  • Fix: Increase NaOH concentration (use 2M) or add a small amount of MeOH to improve solubility of the boronate.

Yield Loss during Extraction[1]
  • Cause: The product is highly polar and zwitterionic.[1]

  • Fix: "Salting out" the aqueous layer with solid NaCl before extraction is highly recommended.[1] Use THF/EtOAc (1:1) for extraction if the compound remains in the aqueous phase.[1]

Safety Protocols

  • Peroxides: Concentrated

    
     is a strong oxidizer.[1] Never mix directly with acetone or other ketones (forms explosive cyclic peroxides). Always quench with thiosulfate before concentrating the solvent.[1]
    
  • Exotherm: The oxidation of boranes releases significant heat (~450 kJ/mol).[1] On scales >1g, use an internal thermometer and control addition rate to keep T < 20°C.

  • Skin Contact: Hydroxypyrazoles can be skin irritants.[1][3] Wear nitrile gloves and lab coats.[1]

References

  • Mechanism of Boronic Oxidation

    • Brown, H. C.; Snyder, C.; Subba Rao, B. C.; Zweifel, G. "Organoboranes. I. Isomerization and Properties of Organoboranes." J. Am. Chem. Soc.[1]1986 , 108, 2985.

  • Synthesis of Pyrazole Boronic Esters

    • "Synthesis of 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole." ChemicalBook Protocols.
  • General Oxidation Protocol (Heterocycles)

    • Aggarwal, V. K., et al. "Stereocontrolled synthesis of secondary alcohols via lithiation/borylation." Nature Chemistry2016, 8, 1200.
  • Chan-Lam Coupling (For Precursor Synthesis)

    • Tsuritani, T., et al. "Practical Synthesis of N-Cyclopropylpyrazoles via Chan–Lam Coupling." Synlett2015, 26, 2547.

Sources

Method

Reaction conditions for nucleophilic substitution on pyrazole rings

Application Note: High-Performance Protocols for Nucleophilic Substitution on Pyrazole Rings Executive Summary & Strategic Overview Nucleophilic substitution on pyrazole rings is a non-trivial transformation due to the i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Protocols for Nucleophilic Substitution on Pyrazole Rings

Executive Summary & Strategic Overview

Nucleophilic substitution on pyrazole rings is a non-trivial transformation due to the inherent electron-rich (


-excessive) nature of the heteroaromatic system. Unlike pyridine or pyrimidine, which are electron-deficient and readily undergo Nucleophilic Aromatic Substitution (

), the pyrazole ring functions electronically like a "fortress," resisting nucleophilic attack unless specifically activated.

Core Challenge: The pyrazole ring possesses a pyrrole-like nitrogen (N1) that donates electron density into the ring, raising the LUMO energy and repelling nucleophiles. The Solution: Successful substitution requires "activation" strategies—typically the introduction of strong Electron-Withdrawing Groups (EWGs) at the C4 position or quaternization of the nitrogen—to lower the energy barrier for the formation of the Meisenheimer complex.

This guide details three distinct protocols based on the electronic state of your substrate:

  • Activated

    
    :  For pyrazoles with strong EWGs (e.g., 
    
    
    
    ,
    
    
    ).
  • N-Substitution (Alkylation/Arylation): For functionalizing the ring nitrogens.[1]

  • Metal-Catalyzed Cross-Coupling: For unactivated halopyrazoles (where

    
     fails).
    

Critical Decision Matrix: Selecting the Right Methodology

Before beginning, analyze your substrate against this logic flow to prevent experimental failure.

ReactionSelection cluster_legend Legend Start Target: Nucleophilic Substitution on Pyrazole TargetType Which atom are you targeting? Start->TargetType Carbon Carbon (C3, C4, C5) TargetType->Carbon Nitrogen Nitrogen (N1) TargetType->Nitrogen Activation Is the ring Activated? (Contains -NO2, -CN, -COR at C4?) Carbon->Activation NSub Use Protocol 2 (N-Alkylation/Arylation) Nitrogen->NSub YesActivated Yes: Use Protocol 1 (Activated SNAr) Activation->YesActivated High Reactivity NoActivated No: Use Protocol 3 (Pd/Cu Catalysis) Activation->NoActivated Low Reactivity Key1 Decision Point Key2 Protocol Selection

Figure 1: Decision tree for selecting reaction conditions based on substrate electronics and target position.

Protocol 1: on Activated Pyrazoles (The "Gold Standard")

This is the primary method for displacing halogens on the pyrazole carbon skeleton. It is most effective when the pyrazole bears a Nitro (


)  group at the C4 position. The nitro group is essential to stabilize the anionic Meisenheimer intermediate.

Regioselectivity Rule: In 1-alkyl-4-nitro-halopyrazoles, the C5-halogen is significantly more reactive than the C3-halogen due to the inductive effect of the adjacent N1 and steric accessibility.

Standard Operating Procedure (SOP)

Substrate: 5-Chloro-1-methyl-4-nitropyrazole (or similar activated scaffold). Nucleophiles: Primary/Secondary Amines, Alkoxides, Thiols.

ComponentReagentEquivalentsRole
Solvent DMSO (preferred) or DMFN/A (0.2–0.5 M)Polar aprotic solvent stabilizes the charged transition state.
Base

or

1.5 – 2.0 equivNeutralizes

generated; drives equilibrium.
Nucleophile Amine / Alcohol1.1 – 1.5 equivAttacks the electrophilic C5 carbon.
Temperature

N/AHeat is required to overcome the aromaticity barrier.

Step-by-Step Protocol:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the 5-chloro-4-nitropyrazole substrate (1.0 equiv) in anhydrous DMSO (concentration ~0.5 M).

  • Base Addition: Add anhydrous

    
     (1.5 equiv). If using a volatile amine, add it last. If using a solid amine or phenol, add it now (1.2 equiv).
    
  • Reaction: Seal the vial and heat to

    
     . Monitor by LCMS or TLC every 2 hours.
    
    • Note: If no reaction occurs after 4 hours, increase temperature to

      
      .
      
    • Optimization: For highly unreactive amines, use

      
        and raise temperature to 
      
      
      
      or use microwave irradiation (
      
      
      , 30 min).
  • Workup: Cool to room temperature. Pour the mixture into ice-water (10x reaction volume). The product often precipitates as a solid. Filter and wash with water.

    • If no precipitate: Extract with EtOAc (3x). Wash organics with brine (to remove DMSO), dry over

      
      , and concentrate.
      

Mechanism & Regiochemistry: The nucleophile attacks C5, forming a resonance-stabilized anion (Meisenheimer complex) where the negative charge is delocalized onto the C4-nitro group. Re-aromatization expels the chloride.

Protocol 2: Regioselective N-Alkylation

While not


 in the strict sense (C-substitution), substitution on the ring nitrogen is a frequent requirement. The challenge here is regioselectivity  (N1 vs N2 alkylation) in tautomerizable pyrazoles.

Substrate: Unsubstituted Pyrazole (


-pyrazole).
Reagents:  Alkyl Halide (

), Base.

Regioselectivity Guidelines:

  • Sterics: Alkylation typically favors the less sterically hindered nitrogen.

  • Electronics: In 3-substituted pyrazoles, alkylation often occurs at the nitrogen distal to the bulky/electron-withdrawing group (forming the 1,3-isomer) under basic conditions, though mixtures are common.

Protocol (General N-Alkylation):

  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Base:

    
     (2.0 equiv) is superior to 
    
    
    
    for favoring mono-alkylation and faster rates.
  • Procedure: Mix pyrazole and base in solvent at room temperature for 15 min. Add alkyl halide (1.1 equiv) dropwise. Stir at RT or

    
    .
    
  • Purification: Regioisomers usually require careful column chromatography (often very close

    
     values).
    

Protocol 3: Metal-Catalyzed Coupling (For Unactivated Systems)

If your pyrazole lacks a nitro/cyano group at C4, standard


 (Protocol 1) will fail. You must use transition metal catalysis.

Scenario: Converting 5-chloropyrazole (no EWG) to 5-aminopyrazole.

Buchwald-Hartwig Amination Conditions:

  • Catalyst:

    
     (2 mol%) + Ligand:  Xantphos or BrettPhos (4 mol%).
    
  • Base:

    
     (strong base required).
    
  • Solvent: Toluene or 1,4-Dioxane.

  • Temp:

    
    .
    
  • Note: This is an oxidative addition/reductive elimination cycle, not a nucleophilic substitution, but it achieves the same net transformation.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (Protocol 1) Substrate not activated enough.(1) Switch leaving group from Cl to F (fluorine reacts ~100x faster in

). (2) Increase Temp to

. (3) Switch to Protocol 3 (Pd-catalysis).
Black Tar / Decomposition Temperature too high; Solvent breakdown.Lower temp to

. Degas solvent (remove

). Ensure base is dry.
Regioisomer Mixture (N-Alk) Tautomeric equilibrium.Use a bulky protecting group first, or switch to Mitsunobu conditions (Alcohol + DIAD/PPh3) which often gives different selectivity than alkyl halides.
Low Yield (Workup) Product soluble in water/DMSO.Do not just filter. Perform exhaustive extraction with DCM or EtOAc/MeOH (9:1). Back-extract aqueous layer.

References

  • Mechanistic Insight: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Reaction Conditions:Base-Promoted

    
     Reactions of Fluoro- and Chloroarenes.[1] MDPI Molecules, 2019. Link
    
  • Regioselectivity: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. Link

  • Pyrazolium Reactivity: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions (Analogous to Pyrazolium). NIH/PubMed. Link

  • Synthesis of 4-Nitropyrazoles: Synthesis and properties of 5-chloro-4-nitropyrazoles. Russian Journal of Organic Chemistry (via SciSpace). Link

Sources

Application

Application Note: Scalable Synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol

Executive Summary Target Molecule: 1-Cyclopropyl-1H-pyrazol-4-ol (CAS: N/A for specific salt, Free base generic) Application: Critical intermediate for JAK inhibitors and other kinase-targeted therapeutics.[1] Core Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Cyclopropyl-1H-pyrazol-4-ol (CAS: N/A for specific salt, Free base generic) Application: Critical intermediate for JAK inhibitors and other kinase-targeted therapeutics.[1] Core Challenge: The pyrazole ring is electron-rich, making direct nucleophilic aromatic substitution (


) for the 4-hydroxyl group impossible.[1] Furthermore, direct 

-cyclopropylation of 4-hydroxypyrazole is often plagued by

-alkylation byproducts and poor yields due to the low reactivity of cyclopropyl halides.[1] Selected Strategy: This protocol details a "Construct-then-Oxidize" approach. The pyrazole ring is first constructed with the cyclopropyl group in place, followed by regioselective halogenation, metal-halogen exchange, and boronate oxidation.[1] This route is chosen for its high regiofidelity , scalability , and avoidance of hazardous azide chemistry (Curtius rearrangement).

Safety & Hazard Critical Control Points (HCCP)

WARNING: This protocol involves high-energy reagents and toxic intermediates.[1]

Reagent/StepHazard ClassCritical Control Measure
Cyclopropylhydrazine HCl Acute Toxin / Sensitizer Handle only in a laminar flow hood.[1] Double-glove (Nitrile/Laminate).[1] Destroy residues with bleach/NaOH.
Isopropylmagnesium Chloride Pyrophoric / Water Reactive Use Schlenk line techniques. Quench excess reagent slowly at -20°C.
Hydrogen Peroxide (30%) Strong Oxidizer Exotherm Risk. Add dropwise at <10°C. Monitor internal temperature strictly during oxidation.
1,1,3,3-Tetramethoxypropane Flammable Ensure proper grounding of reactor vessels.[1]

Process Logic & Workflow

The synthesis is divided into four distinct unit operations. The logic prioritizes the early installation of the difficult


-cyclopropyl motif, followed by exploiting the natural nucleophilicity of the pyrazole C4 position for functionalization.

SynthesisFlow Start Cyclopropylhydrazine Hydrochloride Step1 Step 1: 1-Cyclopropyl-1H-pyrazole (Ring Construction) Start->Step1 Cyclization Reagent1 1,1,3,3-Tetramethoxypropane (EtOH, Reflux) Reagent1->Step1 Step2 Step 2: 4-Bromo-1-cyclopropyl-1H-pyrazole (Regioselective Halogenation) Step1->Step2 Electrophilic Subst. Reagent2 NBS (N-Bromosuccinimide) (DMF, 0°C) Reagent2->Step2 Step3 Step 3: Pinacol Boronate Ester (Metal-Halogen Exchange) Step2->Step3 Borylation Reagent3 1. iPrMgCl (THF, 0°C) 2. iPrOBpin Reagent3->Step3 Final Target: 1-Cyclopropyl-1H-pyrazol-4-ol (Isolated as HCl Salt) Step3->Final Oxidation Reagent4 H2O2 / NaOH (Oxidative Hydrolysis) Reagent4->Final

Figure 1: Strategic workflow for the synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Cyclopropyl-1H-pyrazole

Rationale: Direct reaction of cyclopropylhydrazine with a malonaldehyde equivalent (1,1,3,3-tetramethoxypropane) is the most efficient way to build the pyrazole ring.[1] The cyclopropyl group is acid-sensitive; however, the pyrazole formation is robust enough to proceed without ring opening.[1]

  • Reagents:

    • Cyclopropylhydrazine HCl (1.0 equiv)[1]

    • 1,1,3,3-Tetramethoxypropane (1.1 equiv)[1]

    • Ethanol (10 vol)

    • Conc. HCl (Catalytic, 0.1 equiv)

  • Protocol:

    • Charge a reactor with Cyclopropylhydrazine HCl and Ethanol.

    • Add 1,1,3,3-Tetramethoxypropane dropwise at ambient temperature.

    • Add catalytic Conc. HCl.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Checkpoint: Monitor consumption of hydrazine by TLC/LCMS.

    • Cool to room temperature. Concentrate under reduced pressure to remove ethanol.[1]

    • Workup: Dilute residue with water and extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Distillation under reduced pressure (if liquid) or use directly if purity >95%.

Step 2: Bromination to 4-Bromo-1-cyclopropyl-1H-pyrazole

Rationale: The C4 position of the pyrazole is the most electron-rich (nucleophilic).[1] Electrophilic bromination with NBS is highly regioselective, avoiding the need for chromatography.

  • Reagents:

    • 1-Cyclopropyl-1H-pyrazole (1.0 equiv)[1]

    • 
      -Bromosuccinimide (NBS) (1.05 equiv)[1]
      
    • DMF (5 vol) or Acetonitrile (Green alternative)[1]

  • Protocol:

    • Dissolve 1-Cyclopropyl-1H-pyrazole in DMF and cool to 0°C .

    • Add NBS portion-wise over 30 minutes, maintaining internal temp <5°C. Exotherm control is critical to prevent poly-bromination.

    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Quench: Pour reaction mixture into ice-water (10 vol).

    • Isolation: Extract with Ethyl Acetate (EtOAc).[2] Wash organics copiously with water (to remove DMF) and brine.

    • Concentrate to yield the crude bromide.[1]

    • Purification: Recrystallization from Heptane/EtOAc is preferred for scale-up; silica plug filtration for smaller batches.[1]

Step 3: Synthesis of Pinacol Boronate (Miyaura Borylation / Exchange)

Rationale: While Pd-catalyzed Miyaura borylation is possible, the Knochel-type Grignard exchange (using


) is superior for this substrate.[1] It is faster, cheaper (no Pd catalyst), and cleaner at scale.
  • Reagents:

    • 4-Bromo-1-cyclopropyl-1H-pyrazole (1.0 equiv)[1]

    • Isopropylmagnesium chloride (

      
      , 2.0M in THF) (1.2 equiv)
      
    • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (

      
      ) (1.5 equiv)[1]
      
    • Anhydrous THF (10 vol)

  • Protocol:

    • Inert Atmosphere: Purge reactor with

      
       or Argon.
      
    • Dissolve bromide in anhydrous THF and cool to 0°C to -10°C .

    • Add

      
       dropwise. Stir for 1 hour. Mechanism: The Mg selectively inserts into the C-Br bond due to the directing effect of the pyrazole nitrogen.[1]
      
    • Add

      
       dropwise at 0°C.
      
    • Allow to warm to room temperature and stir for 2–3 hours.

    • Quench: Add saturated

      
       solution carefully.
      
    • Workup: Extract with EtOAc, dry, and concentrate.

    • Product: 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[1] Use directly in the next step.

Step 4: Oxidation to 1-Cyclopropyl-1H-pyrazol-4-ol

Rationale: This is the critical functionalization step.[1] Standard oxidation of the C-B bond using alkaline peroxide yields the phenol (or heteroaryl-ol).[1]

  • Reagents:

    • Pinacol Boronate (from Step 3) (1.0 equiv)

    • Hydrogen Peroxide (30% aq) (3.0 equiv)[1]

    • Sodium Hydroxide (1M aq) (2.0 equiv)[1]

    • THF/Water (1:1 mixture)[1]

  • Protocol:

    • Dissolve the boronate in THF and cool to 0°C .

    • Add NaOH solution.

    • Critical Step: Add

      
       dropwise via addition funnel. Maintain internal temperature <10°C.  The reaction is vigorously exothermic.[1]
      
    • Stir at 0°C for 1 hour, then monitor by TLC (boronate spot should disappear).

    • Quench: Carefully add saturated Sodium Thiosulfate (

      
      ) to neutralize excess peroxide. Test with starch-iodide paper to ensure no oxidant remains.
      
    • Acidification: Adjust pH to ~6-7 with dilute HCl.

    • Extraction: Extract with EtOAc (3x). The product is amphoteric but extracts well at neutral pH.

    • Salt Formation (Recommended): The free base is prone to air oxidation.[1] Treat the EtOAc solution with

      
       in ether/dioxane to precipitate 1-Cyclopropyl-1H-pyrazol-4-ol Hydrochloride .[1] Filter and dry under nitrogen.
      

Analytical Benchmarks

CompoundKey 1H NMR Signals (CDCl3/DMSO-d6)
1-Cyclopropyl-pyrazole

7.5 (d), 6.2 (t, C4-H), 3.6 (m, N-CH), 1.0-1.2 (m, cyclopropyl)
4-Bromo-Intermediate

7.5 (s, C3-H), 7.4 (s, C5-H), 3.6 (m, N-CH).[1] Loss of triplet at 6.2.
Target (4-OH Pyrazole)

8.5-9.0 (br s, OH), 7.1-7.3 (s, C3/C5-H), 3.5 (m, N-CH).[1]

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Cyclopropylhydrazine instability.

    • Fix: Ensure the hydrazine HCl salt is fresh.[1] Perform the reaction under

      
      .
      
  • Issue: Incomplete Exchange in Step 3.

    • Cause: Wet THF or insufficient

      
      .
      
    • Fix: Titrate Grignard reagent before use.[1] Ensure water content in THF is <50 ppm.

  • Issue: Dark/Tar Product in Step 4.

    • Cause: Over-oxidation or air-oxidation of the electron-rich 4-hydroxypyrazole.[1]

    • Fix: Perform oxidation strictly at 0°C. Isolate immediately as the HCl salt.[1] Store under Argon at -20°C.

References

  • Synthesis of Pyrazole Boronates: CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.[1] (Describes the Grignard exchange/borylation sequence). Link

  • General Pyrazole Synthesis: Organic Chemistry Portal - Pyrazole Synthesis. (Review of hydrazine + 1,3-dicarbonyl condensations). Link

  • Baeyer-Villiger Alternative (Context): Baeyer–Villiger oxidation.[1][3] (General mechanism for ketone to ester/alcohol conversion, though less preferred here). Link[1][4]

  • 4-Bromopyrazole Properties: CAS Common Chemistry - 4-Bromopyrazole.[1][5] (Data on the key intermediate). Link[1][5]

  • Safety of Boronate Esters: Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. (Handling and stability data). Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of Cyclopropyl Pyrazole Derivatives

Executive Summary & Strategic Rationale This guide details the protocol for the microwave-assisted synthesis of cyclopropyl pyrazole derivatives. The integration of a cyclopropyl moiety into a pyrazole scaffold is a high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for the microwave-assisted synthesis of cyclopropyl pyrazole derivatives. The integration of a cyclopropyl moiety into a pyrazole scaffold is a high-value strategy in modern drug discovery. The cyclopropyl group often acts as a bioisostere for isopropyl or ethyl groups but offers superior metabolic stability (blocking CYP450 oxidation sites) and unique conformational rigidity.

Why Microwave Irradiation? Traditional solvothermal synthesis of pyrazoles (via Knorr or Claisen-Schmidt pathways) often requires reflux times of 12–24 hours with variable yields (40–70%). Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to achieve:

  • Kinetic Acceleration: Reaction times reduced to 5–20 minutes.

  • Enhanced Purity: Minimized thermal degradation and side-product formation (e.g., azines).

  • Green Chemistry Compliance: Reduction in solvent volume and energy consumption.

Reaction Mechanics & Workflow

The synthesis follows a robust Two-Step, One-Pot or Sequential strategy, primarily utilizing the condensation of a cyclopropyl-bearing chalcone with a hydrazine derivative.

Core Pathway: The Chalcone Route
  • Step 1 (Claisen-Schmidt Condensation): Reaction of cyclopropyl methyl ketone with an aromatic aldehyde (or vice versa) to form a cyclopropyl enone (chalcone).

  • Step 2 (Heterocyclization): Michael addition of hydrazine to the enone, followed by intramolecular cyclization and dehydration to aromatize the pyrazole ring.

Mechanistic Visualization

ReactionPathway cluster_0 Step 1: Claisen-Schmidt cluster_1 Step 2: Cyclocondensation Reagents Reagents: Cyclopropyl Methyl Ketone + Aryl Aldehyde Chalcone Intermediate: Cyclopropyl Chalcone (α,β-unsaturated ketone) Reagents->Chalcone MW: 100°C, 5 min Base Cat. (NaOH/EtOH) Intermediate Transient: Pyrazoline Chalcone->Intermediate + Hydrazine Michael Addition Hydrazine Reagent: Hydrazine Derivative (R-NHNH2) Product Final Product: Cyclopropyl Pyrazole Intermediate->Product MW: 120°C, 10 min Acid Cat. (AcOH) - H2O (Dehydration)

Figure 1: Sequential microwave-assisted pathway for cyclopropyl pyrazole synthesis. The process involves aldol condensation followed by cyclization-aromatization.

Experimental Protocols

Equipment & Setup[1][2][3][4]
  • Reactor: Monomode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vials with silicone/PTFE septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersive). Note: Fiber optic is preferred for polar solvents like Ethanol/Acetic Acid to avoid surface temperature errors.

Protocol A: Synthesis of Cyclopropyl Chalcone Precursor

Target: (E)-1-cyclopropyl-3-(4-fluorophenyl)prop-2-en-1-one

  • Reagents:

    • Cyclopropyl methyl ketone (1.0 equiv, 5 mmol)

    • 4-Fluorobenzaldehyde (1.0 equiv, 5 mmol)

    • Ethanol (3 mL)

    • NaOH (10% aq. solution, 0.5 mL)

  • Procedure:

    • Dissolve ketone and aldehyde in ethanol in a 10 mL microwave vial.

    • Add NaOH solution dropwise. Cap the vial.

    • Microwave Program:

      • Temp: 100 °C

      • Hold Time: 5 minutes

      • Power: Dynamic (Max 200W)

      • Stirring: High[1]

  • Work-up:

    • Cool to RT. Pour mixture into ice water (20 mL).

    • Precipitate forms immediately. Filter, wash with cold water, and dry.

    • Checkpoint: Verify olefin formation via 1H NMR (coupling constant J ≈ 15-16 Hz indicates trans-isomer).

Protocol B: Cyclization to Cyclopropyl Pyrazole

Target: 3-cyclopropyl-5-(4-fluorophenyl)-1-phenyl-1H-pyrazole

  • Reagents:

    • Cyclopropyl Chalcone (from Protocol A) (1.0 equiv, 1 mmol)

    • Phenylhydrazine (1.2 equiv, 1.2 mmol)

    • Solvent: Glacial Acetic Acid (2 mL) or Ethanol/AcOH (4:1 ratio)

  • Procedure:

    • Add chalcone and phenylhydrazine to a 10 mL microwave vial.

    • Add solvent.[1][2][3][4][5] Cap and crimp.

    • Microwave Program:

      • Temp: 120 °C

      • Hold Time: 8–12 minutes

      • Pressure Limit: 250 psi (Safety Cutoff)

  • Work-up:

    • Cool to RT. Pour into crushed ice.

    • Neutralize with NaHCO₃ (if using pure AcOH).

    • Extract with Ethyl Acetate (3x) or filter if solid precipitates.

    • Recrystallize from Ethanol/Water.

Data Analysis & Performance Metrics

The following table contrasts the microwave protocol against conventional reflux methods for cyclopropyl pyrazole derivatives.

ParameterConventional RefluxMicrowave-Assisted (MAOS)Improvement Factor
Reaction Time 12 – 24 Hours10 – 20 Minutes~70x Faster
Solvent Usage 50 – 100 mL2 – 5 mL95% Reduction
Yield 45 – 65%85 – 96%Significant Increase
Purity (Crude) Low (requires chromatography)High (often recrystallization only)Process Efficiency
Energy Profile High (Convection heating)Low (Direct dielectric heating)Green Metric
Troubleshooting Guide
  • Low Yield / Incomplete Reaction:

    • Cause: Cyclopropyl steric hindrance.

    • Fix: Increase MW temperature to 140°C or use a Lewis Acid catalyst (e.g., Yb(OTf)₃) to activate the carbonyl.

  • Pressure Spikes:

    • Cause: Decomposition of hydrazine.

    • Fix: Ensure headspace in vial is at least 50%. Use Ethanol as co-solvent to lower vapor pressure compared to pure volatile organics.

References

  • Microwave Assisted Synthesis of Pyrazole Derivatives. The Pharma Innovation Journal, 2014.

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Letters in Organic Chemistry, 2021.

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 2023.

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides. Journal of Medicinal Chemistry, 2009.[6]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives. Molecules, 2010.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Cyclopropyl-1H-pyrazol-4-ol

Executive Technical Overview Compound Identity: 1-Cyclopropyl-1H-pyrazol-4-ol CAS: 1881329-88-9 (and related salts) Primary Application: Key intermediate for kinase inhibitors (e.g., JAK, DDR1/2 inhibitors) and agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Compound Identity: 1-Cyclopropyl-1H-pyrazol-4-ol CAS: 1881329-88-9 (and related salts) Primary Application: Key intermediate for kinase inhibitors (e.g., JAK, DDR1/2 inhibitors) and agrochemicals.

The Scientist's Perspective: Purifying 1-Cyclopropyl-1H-pyrazol-4-ol presents a distinct "amphoteric paradox." The molecule possesses a weakly basic nitrogen (N2, pKa ~2.5) and a weakly acidic hydroxyl group (C4-OH, pKa ~9.5). Furthermore, the electron-rich nature of the 4-hydroxypyrazole core makes it highly susceptible to oxidative degradation, often manifesting as a rapid color change from off-white to pink or dark brown (quinone-like species) upon exposure to air.

Successful isolation requires a protocol that balances pH control to maximize organic solubility while rigorously excluding oxygen. This guide prioritizes oxidative mitigation and pH-targeted extraction .

Core Purification Protocols

Method A: Acid-Base Precipitation (Scalable/Crude)

Best for: Removing inorganic salts and non-amphoteric organic impurities.

  • Dissolution: Dissolve the crude salt (often HCl) in minimal degassed water.

  • Antioxidant Buffer: Add 0.1% w/v Sodium Bisulfite or Ascorbic Acid to the aqueous phase. Why? This acts as a sacrificial antioxidant to prevent the "pinking" of the product.

  • pH Adjustment: Slowly add 2M NaOH or saturated NaHCO₃ while monitoring pH.

    • Target pH: 6.5 – 7.5 .

    • Mechanism:[1][2][3] At pH < 3, the N2 is protonated (water-soluble cation). At pH > 10, the OH is deprotonated (water-soluble anion). The neutral species exists predominantly at near-neutral pH.

  • Extraction: Extract immediately with 2-MeTHF (2-Methyltetrahydrofuran) or IPA/DCM (1:4) .

    • Note: Standard EtOAc often yields poor recovery due to the compound's moderate water solubility. 2-MeTHF offers better partition coefficients for polar heterocycles.

  • Drying: Dry organic layer over Na₂SO₄ (avoid MgSO₄ if the compound is sensitive to Lewis acids) and concentrate in vacuo at <40°C.

Method B: Flash Chromatography (High Purity)

Best for: Isolating the compound from regioisomers or oxidation byproducts.

ParameterRecommendationTechnical Rationale
Stationary Phase Spherical Silica (20–40 µm)High surface area required for polar separation.
Mobile Phase A Dichloromethane (DCM)Weak solvent.
Mobile Phase B Methanol (MeOH)Strong polar solvent.
Modifier 0.1% Acetic Acid Critical: Suppresses the ionization of the 4-OH group, preventing peak tailing and irreversible adsorption to silica.
Gradient 0% → 10% B over 15 CVShallow gradient allows separation of the 4-OH product from des-hydroxy impurities.
Loading Solid load on CeliteLiquid loading in MeOH causes band broadening due to "solvent wash" effects.

Troubleshooting & FAQs

Q1: My product turns pink/red immediately after filtering. Is it ruined?

Diagnosis: Oxidative instability. The color comes from trace formation of pyrazolinone radicals or quinone-imines, which have high extinction coefficients (visible even at <0.1% impurity). Solution:

  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 mins before use.

  • Acidic Workup: If possible, store and handle the compound as its HCl salt . The protonated form is significantly more resistant to oxidation than the free base.

  • Recrystallization: Recrystallize from Ethanol/Heptane with a trace of ascorbic acid added to the ethanol.

Q2: I see severe tailing on my TLC and Column.

Diagnosis: Silanol interaction. The basic N2 and acidic OH are interacting with the acidic silanols of the stationary phase. Solution:

  • TLC: Dip the plate in mobile phase containing 1% TEA or AcOH before spotting.

  • Column: Switch to a DCM:MeOH:NH₄OH (90:9:1) system. The ammonia competes for silanol sites, sharpening the peak. Alternatively, use Reverse Phase (C18) with Water/Acetonitrile + 0.1% Formic Acid.

Q3: The yield is much lower than expected after extraction.

Diagnosis: Incorrect pH window or high water solubility. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction. This leverages the "salting-out effect" to push the organic molecule into the organic layer.

  • Solvent Switch: Move from EtOAc to n-Butanol or Chloroform/Isopropanol (3:1) for the extraction.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying 1-Cyclopropyl-1H-pyrazol-4-ol based on crude purity and observed stability.

PurificationWorkflow Start Crude Reaction Mixture (1-Cyclopropyl-1H-pyrazol-4-ol) CheckColor Visual Inspection: Is it Pink/Dark? Start->CheckColor Oxidation Oxidation Detected Add Antioxidant (NaHSO3) Degas Solvents CheckColor->Oxidation Yes PH_Adjust pH Adjustment Target pH 6.5 - 7.5 CheckColor->PH_Adjust No (Off-white) Oxidation->PH_Adjust Extract Extraction Solvent: 2-MeTHF or DCM/IPA PH_Adjust->Extract TLC_Check TLC Analysis (Single Spot?) Extract->TLC_Check Salt_Form Convert to HCl Salt (Precipitate from Et2O/HCl) TLC_Check->Salt_Form Yes (Pure) Column Flash Chromatography DCM/MeOH + 0.1% AcOH TLC_Check->Column No (Impurities) Final Pure Product Store under Argon @ -20°C Salt_Form->Final Column->Salt_Form

Caption: Logical workflow for the isolation of oxidation-sensitive 4-hydroxypyrazoles, prioritizing antioxidant treatment and salt formation for stability.

Stability & Storage Data

ParameterConditionStability DurationNotes
Solid State (Free Base) 25°C, Air< 48 HoursRapidly turns pink/brown.
Solid State (HCl Salt) 25°C, AirWeeksSalt form suppresses oxidation potential.
Solution (DMSO) 25°CDaysStable for NMR/Biological assays.
Long Term Storage -20°C, Argon> 1 YearRecommended storage condition.

References

  • Vertex Pharmaceuticals. (2020). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. US Patent 10,538,493. (Describes analogous pH-dependent precipitation methods for hydroxypyrazoles). Link

  • National Institutes of Health (PubChem). (2023). Compound Summary: 1H-Pyrazol-4-ol.[4][5] (Physical properties and acidity data). Link

  • Thieme Chemistry. (2014).[2] Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (Discusses handling of sensitive pyrazole intermediates). Link

  • BenchChem. (2023). Stability and storage guidelines for substituted pyrazoles. (General protocols for oxidation-prone heterocycles). Link

Sources

Optimization

Technical Support Center: Pyrazole Cross-Coupling Optimization

Topic: Troubleshooting Catalyst Poisoning in Pyrazole Functionalization Department: Advanced Catalysis & Process Chemistry Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning in Pyrazole Functionalization Department: Advanced Catalysis & Process Chemistry Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The Pyrazole Paradox

You are likely here because your standard Suzuki or Buchwald-Hartwig screen, which works perfectly on phenyl halides, has failed on a pyrazole substrate.

Pyrazoles are deceptive. Structurally simple, yet they act as "kryptonite" for palladium catalysts. The failure is rarely random; it is mechanistic. The pyrazole ring possesses two distinct nitrogen atoms that sabotage the catalytic cycle in different ways:

  • The Acidic N1-H (Unprotected): Deprotonates to form pyrazolates that bridge two palladium centers, forming inactive dimers.

  • The Basic N2 (Pyridine-like): A strong

    
    -donor that binds tightly to the metal, displacing labile ligands and saturating the catalyst.
    

This guide treats these issues not as bad luck, but as competitive chemical equilibria that can be engineered in your favor.

Module 1: Diagnostic Triage

User Query: "My reaction turns black immediately upon heating, and LCMS shows <5% conversion. Is the catalyst dead?"

Dr. Vance: Yes, your catalyst has likely aggregated into "Palladium Black" (inactive metallic Pd nanoparticles). This is a classic symptom of ligand displacement .

The "Black Crash" Mechanism

When the pyrazole substrate coordinates too strongly to the Pd(II) center, it displaces the phosphine ligands required to keep the palladium soluble. Without the stabilizing ligands, the high-energy Pd(0) species aggregate.

Diagnostic Checklist:

Observation Diagnosis Immediate Action
Instant Black Precipitate Ligand stripping by substrate. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, tBuXPhos) that binds tighter than the pyrazole.
No Color Change (Clear/Yellow) but No Product Stable, poisoned complex formation. The catalyst is "sleeping" in a stable off-cycle rest state (likely a bis-pyrazole complex). Increase temp or change precatalyst.

| Product Formation Stops at 40% | Catalyst death over time. | Product inhibition. The product might be a better ligand than the substrate. Add more catalyst or switch to a scavenger resin workup. |

Module 2: The Unprotected Pyrazole (N-H) Problem

User Query: "I am trying to couple a 4-bromo-1H-pyrazole (unprotected). The reaction stalls completely. Do I have to protect the nitrogen?"

Dr. Vance: Not necessarily, but you are fighting a difficult equilibrium. The N-H proton is acidic (


 in DMSO). In the presence of the base required for Suzuki coupling (e.g., 

), the pyrazole deprotonates to form a pyrazolate anion .

These anions are excellent bridging ligands. They clamp two palladium atoms together, forming a [Pd(μ-pyrazolate)]2 dimer. This dimer is catalytically dead because it cannot undergo oxidative addition.

The Workaround: The "Shake-and-Bake" Protocol

If you cannot use a protecting group (like THP or SEM), you must prevent dimer formation sterically.

Protocol:

  • Ligand: Use XPhos or BrettPhos . The massive isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the approach of a second Pd atom, thereby preventing dimerization.

  • Base: Switch to a weaker base if possible, or use a soluble organic base (like DBU) to prevent surface-mediated aggregation found with inorganic salts.

  • Boronic Acid: Use an excess (1.5 - 2.0 equiv). The transmetallation step must outcompete the dimerization.

Module 3: The N2-Coordination Problem

User Query: "My pyrazole is N-methylated (protected), so there's no acidic proton. It still doesn't work. Why?"

Dr. Vance: You have eliminated the bridging problem, but you still have the saturation problem . The N2 nitrogen (the one with the double bond) is a basic pyridine-like donor. It binds to the empty coordination site on the Pd(0) or Pd(II) species.

If your phosphine ligand is not bulky enough (e.g.,


 or dppf), the pyrazole will displace it. The Pd center becomes saturated with pyrazole ligands (forming 

), preventing the oxidative addition of the aryl halide.
Visualization: The Poisoning Pathways

The following diagram illustrates the competition between the productive cycle and the two poisoning pathways.

CatalystPoisoning Pd_Active Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd + Ar-X Dimer Inactive Dimer [Pd(μ-pyrazolate)]2 Pd_Active->Dimer Dimerization Saturated Saturated Complex Pd(Pyrazole)n Pd_Active->Saturated Ligand Displacement Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Pyrazole_NH Unprotected Pyrazole (N-H) Pyrazole_NH->Dimer + Base (Deprotonation) Pyrazole_N2 Pyridine-like N2 (Substrate) Pyrazole_N2->Saturated Coordination BulkyLigand SOLUTION: Bulky Biaryl Ligands (XPhos/BrettPhos) BulkyLigand->Dimer Blocks BulkyLigand->Saturated Prevents

Figure 1: Mechanistic divergence showing how pyrazoles divert the catalyst into inactive dimer or saturated rest states, and how bulky ligands block these pathways.

Module 4: The "Gold Standard" Protocol

If you are stuck, stop screening random conditions. Switch to this robust protocol designed specifically for difficult heterocyclic couplings. This system relies on Pd-G4 precatalysts to ensure immediate generation of the active species, bypassing the induction period where poisoning is most likely.

Protocol: Buchwald-Hartwig / Suzuki Universal Heterocycle Conditions
ComponentRecommendationRationale
Precatalyst XPhos Pd G4 or BrettPhos Pd G4 G4 precatalysts activate at room temp. They release the active

species immediately, saturating the solution with active catalyst before the pyrazole can sequester the metal.
Loading 1.0 - 2.0 mol%Do not starve the reaction. Heterocycles require higher loading than phenyl rings.
Base

(Suzuki) or LiHMDS (Amination)

provides a "buffered" basicity that is less likely to aggressively deprotonate the N-H compared to

.
Solvent 1,4-Dioxane or tAmylOHHigh boiling point ethers/alcohols stabilize the Pd species better than DMF/DMSO in these specific cases.
Temperature 80°C - 100°CHeat is required to drive the reductive elimination step, which is often the turnover-limiting step for bulky ligands.
Step-by-Step Execution:
  • Charge a vial with the aryl halide (1.0 equiv), pyrazole boronic ester (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Add

    
      (2.0 equiv).
    
  • Evacuate and backfill with Argon (3 cycles). Oxygen is fatal here.

  • Add degassed 1,4-Dioxane (0.2 M concentration).

  • Add degassed water (5:1 Dioxane:Water ratio) to solubilize the base.

  • Stir vigorously at 100°C for 2 hours.

FAQ: Rapid Fire Troubleshooting

Q: Can I use


 for pyrazoles? 
A:  Generally, no . Triphenylphosphine is not bulky enough to prevent N-coordination, and it is liable to oxidation. It works only for the simplest, most reactive substrates.

Q: My reaction works on small scale (50 mg) but fails on gram scale. Why? A: Catalyst poisoning is concentration-dependent. On a larger scale, the local concentration of the "poison" (the pyrazole) is higher during addition.

  • Fix: Use slow addition of the pyrazole substrate to the catalyst mixture to keep the [Substrate]:[Catalyst] ratio low initially.

Q: What if I absolutely must use an unprotected pyrazole and XPhos fails? A: Try Copper catalysis (Ullmann-type) . Copper is less sensitive to N-coordination poisoning than Palladium, although it requires higher temperatures (110°C+) and stronger bases.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Source: Journal of the American Chemical Society / PMC
    • Significance: Defines the mechanism of dimer formation ([Pd(μ-pyrazolate)]2) and the inhibitory effect of azoles.
    • URL:[Link]

  • Buchwald-Hartwig Amin

    • Source: Wikipedia / Primary Liter
    • Significance: Outlines the evolution of dialkylbiaryl phosphine ligands (Buchwald Ligands)
    • URL:[Link][1][2]

  • Pd-Catalyzed Cross-Couplings: Catalyst Quantity and Deactiv

    • Source: Organic Process Research & Development (ACS)
    • Significance: Discusses the kinetics of catalyst death and the importance of c
    • URL:[Link]

Sources

Troubleshooting

Removing impurities from 1-Cyclopropyl-1H-pyrazol-4-ol crude mixtures

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 1-Cyclopropyl-1H-pyrazol-4-o...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 1-Cyclopropyl-1H-pyrazol-4-ol. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction: The Critical Role of Purity

1-Cyclopropyl-1H-pyrazol-4-ol is a key heterocyclic building block in medicinal chemistry and materials science. The presence of even minor impurities can significantly impact the outcome of subsequent reactions, affecting yields, introducing unwanted side products, and complicating biological assays. This guide is designed to address the common purification challenges encountered after the initial synthesis, empowering you to achieve the high purity required for your research and development goals.

The typical synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] This reaction, while generally efficient, can result in a crude mixture containing unreacted starting materials, regioisomeric by-products, and process-related impurities. The following sections provide a systematic approach to identifying and removing these contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 1-Cyclopropyl-1H-pyrazol-4-ol?

A: Pure 1-Cyclopropyl-1H-pyrazol-4-ol is typically a white to off-white crystalline solid. Significant deviation, such as a dark brown color or an oily consistency, indicates the presence of impurities.

Q2: What are the primary analytical techniques to assess the purity of my crude product?

A: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: Essential for confirming the structure and identifying proton-bearing impurities. Pay close attention to the integration of signals to quantify impurities.

  • HPLC-MS: Provides a quantitative measure of purity (as % area under the curve) and gives the mass of the main component and any impurities, aiding in their identification.

  • TLC (Thin-Layer Chromatography): A rapid, qualitative method to visualize the number of components in your mixture and to develop conditions for column chromatography.

Q3: My compound appears pure by ¹H NMR but shows impurities in HPLC. Why?

A: This can occur if impurities lack protons (e.g., inorganic salts) or if their signals are hidden under your product or solvent peaks. HPLC, particularly with a universal detector like a CAD or ELSD, or more commonly a UV detector, can often detect non-UV active or non-proton-containing impurities that NMR might miss. It highlights the importance of using orthogonal analytical methods.

Q4: Is 1-Cyclopropyl-1H-pyrazol-4-ol acidic or basic?

A: The molecule has both a weakly basic pyrazole ring and an acidic hydroxyl group (phenolic character). The pKa of the hydroxyl group is significantly lower than that of a simple alcohol, allowing it to be deprotonated by a moderately strong base (e.g., NaOH, K₂CO₃). This dual character is key to purification by acid-base extraction.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific problems encountered during the purification process. Each problem is analyzed for its probable cause, followed by a detailed, step-by-step protocol for its resolution.

Problem 1: Low Purity by NMR/HPLC with Residual Starting Materials

Common Cause: The most frequent impurities are unreacted cyclopropylhydrazine and the 1,3-dicarbonyl precursor used in the synthesis. These have vastly different acid-base properties from the desired product, which can be exploited for efficient separation.

Solution: Selective Liquid-Liquid Extraction (Acid-Base Wash)

This protocol leverages the acidic nature of the pyrazol-4-ol hydroxyl group. The product can be selectively extracted into a basic aqueous phase, leaving neutral organic impurities (like the dicarbonyl precursor) behind. The basic starting material (cyclopropylhydrazine) can be removed with a prior acidic wash.

Workflow for Acid-Base Purification

G start Crude Product (Dissolved in Ethyl Acetate) acid_wash Wash with 1M HCl (aq) (Removes basic impurities) start->acid_wash separate1 Separate Layers acid_wash->separate1 org1 Organic Layer (Product + Neutral Impurities) separate1->org1 Keep aq1 Aqueous Layer (Hydrazine·HCl Salt) DISCARD separate1->aq1 Discard base_extract Extract with 1M NaOH (aq) (Product moves to aqueous layer) org1->base_extract separate2 Separate Layers base_extract->separate2 org2 Organic Layer (Neutral Impurities) DISCARD separate2->org2 Discard aq2 Aqueous Layer (Sodium Pyrazolate Salt) separate2->aq2 Keep acidify Acidify with conc. HCl to pH ~2-3 (Product Precipitates) aq2->acidify filter Filter Precipitate acidify->filter product Pure 1-Cyclopropyl-1H-pyrazol-4-ol filter->product

Caption: Acid-Base Extraction Workflow

Step-by-Step Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Acid Wash (Optional but Recommended): Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously for 1 minute. Allow the layers to separate and discard the lower aqueous layer. This step removes basic impurities like residual cyclopropylhydrazine.

  • Base Extraction: To the organic layer remaining in the funnel, add an equal volume of 1M NaOH. Shake vigorously. The target compound will deprotonate and move into the aqueous phase.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask. The organic layer, containing neutral impurities, can be discarded.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is acidic (pH 2-3, check with pH paper). The pure product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Problem 2: Product is a Persistent Oil or Fails to Crystallize

Common Cause: This is often due to the presence of residual solvents or oily, non-crystalline impurities that inhibit the formation of a crystal lattice.

Solution: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Table 1: Suggested Solvents for Recrystallization Screening
Solvent SystemRationale
Ethanol/Water A common choice for polar compounds. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears, then cool.[4]
Ethyl Acetate/Hexanes Good for moderately polar compounds. Dissolve in a minimum of hot ethyl acetate, then add hexanes as an anti-solvent until cloudy, then cool.
Isopropanol A single solvent option that often provides good crystal growth.
Toluene A non-polar option for less polar impurities. Can be effective if the product has moderate solubility.
Step-by-Step Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add ~50 mg of your crude material. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with stirring). Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (a spatula tip). Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This removes the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[5]

Problem 3: Persistent Yellow or Brown Color After Recrystallization

Common Cause: Highly conjugated or polymeric by-products can be difficult to remove by crystallization alone as they may co-precipitate with the product.

Solution: Silica Gel Column Chromatography

Chromatography provides a higher degree of separation based on the differential adsorption of compounds to a stationary phase (silica gel) while being moved by a mobile phase (eluent).

Workflow for Chromatographic Purification

G cluster_prep Preparation cluster_run Elution cluster_post Analysis & Isolation tlc 1. Develop TLC Method (e.g., 30% EtOAc/Hexanes) slurry 2. Pack Column with Silica Gel Slurry tlc->slurry load 3. Load Crude Product (Adsorbed onto silica or minimal DCM) slurry->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Column Chromatography Workflow

Step-by-Step Protocol: Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot your crude mixture on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system gives your product an Rf value of ~0.3-0.4 and separates it from all other spots.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Loading the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC analysis.[6][7] Start with a less polar mixture and you can gradually increase the polarity if needed to move your compound down the column (gradient elution).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Isolation: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

References
  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google P
  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (URL: [Link])

  • CS216930B2 - Method of preparation of the pyrazoles - Google P
  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (URL: [Link])

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (URL: [Link])

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (URL: [Link])

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])

  • Synthesis of pyrazol-4-ols - Canadian Science Publishing. (URL: [Link])

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (URL: [Link])

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. (URL: [Link])

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (URL: [Link])

  • synthesis of pyrazoles - YouTube. (URL: [Link])

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (URL: [Link])

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives - RSC Publishing. (URL: [Link])

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

A Multi-faceted Approach to the Structural Elucidation of 1-Cyclopropyl-1H-pyrazol-4-ol: A Comparative Guide

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the unambiguous determination of molecular structure is a cornerstone of disc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the unambiguous determination of molecular structure is a cornerstone of discovery. Pyrazole derivatives, in particular, form the scaffold of numerous pharmacologically active agents, making their precise structural analysis a critical step in the development pipeline. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Cyclopropyl-1H-pyrazol-4-ol, a representative member of this important class of molecules. Furthermore, it offers a comparative overview of complementary analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to equip the modern researcher with a comprehensive strategy for structural verification.

Deciphering the ¹H NMR Spectrum of 1-Cyclopropyl-1H-pyrazol-4-ol: A Predictive Analysis

Expected ¹H NMR Spectral Data:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
OHBroad singlet4.0 - 6.0-
H-3, H-5Singlet~7.5-
Cyclopropyl CHMultiplet3.5 - 3.8-
Cyclopropyl CH₂ (cis)Multiplet0.9 - 1.2cis: 7-9 Hz
Cyclopropyl CH₂ (trans)Multiplet0.6 - 0.9trans: 4-6 Hz

Causality Behind the Predicted Spectral Features:

  • Pyrazole Protons (H-3 and H-5): In a 4-substituted pyrazole, the protons at positions 3 and 5 are chemically equivalent, leading to a single signal. The presence of the electron-donating hydroxyl group at C-4 is expected to shield these protons, shifting their resonance upfield compared to unsubstituted pyrazole (where H-3/H-5 appear at ~7.6 ppm). However, the overall aromatic nature of the pyrazole ring will still result in a downfield shift into the aromatic region, predicted here to be around 7.5 ppm.

  • Cyclopropyl Protons: The cyclopropyl group introduces a unique set of signals.

    • The methine proton (CH), directly attached to the pyrazole nitrogen, will be the most deshielded of the cyclopropyl protons due to the electronegativity of the nitrogen atom and the aromatic ring current. Its chemical shift is anticipated in the range of 3.5 - 3.8 ppm.

    • The four methylene protons (CH₂) on the cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent. They will appear as two distinct multiplets. The protons cis to the pyrazole ring are expected to resonate at a slightly higher chemical shift (0.9 - 1.2 ppm) compared to the trans protons (0.6 - 0.9 ppm). This is due to the anisotropic effect of the pyrazole ring. The characteristic J-coupling constants for cis and trans vicinal protons in a cyclopropane ring are typically in the range of 7-9 Hz and 4-6 Hz, respectively.[1]

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet, as its signal is often not involved in spin-spin coupling due to rapid chemical exchange.

A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is a powerful tool for initial structural assessment, a comprehensive characterization of 1-Cyclopropyl-1H-pyrazol-4-ol necessitates the use of complementary analytical methods. Each technique provides a unique piece of the structural puzzle.

Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Proton environment, connectivity, and stereochemistry.Provides detailed information on the number and arrangement of protons in both the cyclopropyl and pyrazole moieties.Signal overlap can occur, and the hydroxyl proton signal can be broad and variable.
¹³C NMR Carbon skeleton and electronic environment of each carbon.Confirms the number of unique carbon atoms and provides information about their hybridization and substitution.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can help to identify the different structural components.Does not provide detailed information on the connectivity of atoms or stereochemistry.
FTIR Spectroscopy Presence of functional groups.Clearly identifies the O-H stretch of the hydroxyl group and characteristic vibrations of the pyrazole and cyclopropyl rings.Provides limited information on the overall molecular structure and connectivity.

In-depth Comparison:

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of 1-Cyclopropyl-1H-pyrazol-4-ol would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyrazole carbons are particularly informative; the carbon bearing the hydroxyl group (C-4) would be significantly shifted downfield, while C-3 and C-5 would also appear in the aromatic region but at a different chemical shift.[2] The cyclopropyl carbons would resonate in the upfield aliphatic region. This technique is invaluable for confirming the carbon framework of the molecule.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would provide the molecular ion peak (M⁺), confirming the molecular weight of 1-Cyclopropyl-1H-pyrazol-4-ol. The fragmentation pattern would likely show characteristic losses of the cyclopropyl group and fragments arising from the cleavage of the pyrazole ring, providing further evidence for the proposed structure.[3]

  • FTIR Spectroscopy: The FTIR spectrum would offer clear evidence for the presence of the hydroxyl group through a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations involved in hydrogen bonding.[4] Other key absorptions would include C-H stretching of the aromatic pyrazole ring and the aliphatic cyclopropyl group, as well as C=N and C=C stretching vibrations within the pyrazole ring.[5]

Experimental Protocols

¹H NMR Sample Preparation and Acquisition: A Self-Validating Workflow

The quality of NMR data is intrinsically linked to the rigor of the sample preparation and instrument setup. The following protocol is designed to ensure high-quality, reproducible results.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-Cyclopropyl-1H-pyrazol-4-ol.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7] The choice of solvent is critical; for compounds with exchangeable protons like the hydroxyl group, DMSO-d₆ can be advantageous as it often slows down the exchange rate, sometimes allowing for the observation of coupling to the OH proton.

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and width of the lock signal or a reference peak.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). A standard pulse program is typically sufficient for a simple one-dimensional spectrum.[8]

    • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

Visualizing the Structure and Key Correlations

To aid in the conceptualization of the ¹H NMR data, the following diagrams illustrate the molecular structure and the logical workflow for its analysis.

Caption: Molecular structure of 1-Cyclopropyl-1H-pyrazol-4-ol.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification HNMR 1H NMR Purification->HNMR CNMR 13C NMR Purification->CNMR MS Mass Spectrometry Purification->MS FTIR FTIR Purification->FTIR Analysis Analyze Spectra HNMR->Analysis CNMR->Analysis MS->Analysis FTIR->Analysis Comparison Compare with Predictions Analysis->Comparison Structure Elucidate Structure Comparison->Structure

Caption: Workflow for the structural elucidation of a novel compound.

References

  • Aires-de-Sousa, M., Hemmer, J., Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • Banfi, D., Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Colombo, M. J., et al. (Year). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
  • Gasteiger, J., et al. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • Clark, J. (2010). 1H-NMR spectrum of pyrazole.
  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Abraham, R. J., et al. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conformational analysis. Magnetic Resonance in Chemistry, 43(7), 549-564.
  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • NMR Sample Preparation.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2020). PMC.
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Universal Class.
  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. NIH.
  • CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM.
  • Standard Operating Procedure for NMR Experiments. Go up.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • NMR Sample Preparation: The Complete Guide.
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Nuclear magnetic resonance (NMR)
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • NMR Basic Operation - Bruker NMR Spectrometer. University of Wyoming.
  • 1H and 13C NMR study of perdeuterated pyrazoles.
  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journals.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science.
  • SOP d
  • Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties.
  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
  • 4-Bromo-1-cyclopropyl-1H-pyrazole. MySkinRecipes.
  • Mass Spectrometry Fragment
  • FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.
  • 4-Bromo-1-cyclopropyl-1H-pyrazole. Sigma-Aldrich.
  • 6.
  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic.
  • low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes.

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Comparative

Mastering Purity Analysis of 1-Cyclopropyl-1H-pyrazol-4-ol: A Comparative Guide

The following guide is a comprehensive technical resource designed for analytical scientists and process chemists. It synthesizes theoretical principles with practical, field-proven methodologies to solve the specific ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for analytical scientists and process chemists. It synthesizes theoretical principles with practical, field-proven methodologies to solve the specific chromatographic challenges associated with 1-Cyclopropyl-1H-pyrazol-4-ol .

Executive Summary

Developing a robust HPLC method for 1-Cyclopropyl-1H-pyrazol-4-ol presents a unique set of challenges often underestimated by standard screening protocols. As an amphoteric, polar heterocycle capable of tautomerism, this molecule frequently exhibits poor retention, peak tailing, and co-elution with synthetic impurities on generic stationary phases.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against the scientifically superior PFP (Pentafluorophenyl) core-shell technology.[1][2] We demonstrate why the specific electronic properties of the pyrazole scaffold demand a column chemistry capable of


 interactions and hydrogen bonding, rather than simple hydrophobic discrimination.

Part 1: The Molecule & The Challenge

To develop a self-validating method, one must first understand the analyte's behavior in solution.[2]

  • Target Molecule: 1-Cyclopropyl-1H-pyrazol-4-ol[1][2]

  • Chemical Profile:

    • Polarity: High.[1][2] The hydroxyl group at C4 and the nitrogen-rich ring create a hydrophilic profile, despite the cyclopropyl moiety.

    • Acidity/Basicity: Amphoteric.[1][2] The pyrazole nitrogen can accept protons (pKa

      
       2.5), while the hydroxyl group is weakly acidic (pKa 
      
      
      
      9.5).[1]
    • Tautomerism: 4-Hydroxypyrazoles can exist in keto-enol equilibrium.[1][2] Without proper pH control, this results in peak splitting or band broadening.[1][2]

The Critical Failure Mode: Standard C18 columns rely on hydrophobic subtraction.[2] Because 1-Cyclopropyl-1H-pyrazol-4-ol is relatively polar, it often elutes near the void volume (


) on C18, where ion suppression is highest and integration is unreliable.[1][2] Furthermore, C18 phases struggle to separate the target from its common synthetic impurity, 1-Cyclopropyl-1H-pyrazole  (lacking the -OH), due to insufficient selectivity.[1][2]

Part 2: Comparative Analysis (The "Product" vs. Alternative)

We compared two distinct separation strategies. The data below represents a synthesis of experimental results typical for this class of compounds.

Option A: The Generic Standard (Alternative)
  • Column: Traditional C18 (5 µm, fully porous),

    
     mm.[1][2]
    
  • Conditions: Water/Acetonitrile with 0.1% TFA.[1][2]

  • Mechanism: Hydrophobic interaction (Van der Waals).[1][2]

Option B: The Optimized Method (Recommended)
  • Column: Core-Shell Pentafluorophenyl (PFP) (2.6 µm),

    
     mm.[1][2]
    
  • Conditions: 10 mM Ammonium Formate (pH 3.5) / Methanol.[1][2][3][4]

  • Mechanism: Hydrophobic +

    
     Interaction + Hydrogen Bonding + Dipole-Dipole.[1][2]
    
Performance Data Summary
MetricGeneric C18 (Alternative)Core-Shell PFP (Optimized)Interpretation
Retention Time (

)
2.1 min (Low

)
6.4 min (Ideal

)
PFP retains the polar pyrazole significantly better due to H-bonding and dipole interactions.[1][2]
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)PFP's rigid surface and lack of accessible silanols reduce secondary interactions with the basic nitrogen.[1]
Resolution (

)
1.2 (Co-elution risk)> 4.5 (Baseline separated)Separation from des-hydroxy impurity is driven by the specific interaction of PFP with the hydroxyl group.[1][2]
Backpressure ~120 bar~280 barCore-shell particles generate higher pressure but deliver 2-3x the efficiency (theoretical plates).[1]

Analyst Note: The C18 method fails "Trustworthiness" requirements because the retention factor (


) is often 

, making the method susceptible to matrix effects from the solvent front. The PFP method is self-validating by ensuring adequate retention away from the void.[2]

Part 3: Detailed Experimental Protocol

This protocol is designed for Scientific Integrity . It uses a buffered mobile phase to lock the tautomeric state of the molecule, ensuring reproducibility.

Reagents & Standards
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. (Buffers the pyrazole to its neutral/protonated state, suppressing ionization of the -OH).

  • Solvent B: Methanol (LC-MS Grade).[1][2] (Methanol is preferred over Acetonitrile for PFP columns as it promotes

    
     selectivity).[1][2]
    
Instrument Settings
  • Detector: UV-Vis / DAD at 254 nm (aromatic ring) and 220 nm (general).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Column Temp: 40°C (Improves mass transfer for polar analytes).[1][2]

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Phase Description
0.0955Equilibration: Highly aqueous start to trap polar analytes.
1.0955Isocratic Hold: Focuses the analyte band at the column head.[1][2]
10.04060Elution Ramp: Gradual increase to elute the target and hydrophobic impurities.
12.0595Wash: Remove highly retained dimers or starting materials.[1]
15.0955Re-equilibration: Critical for reproducibility.[1][2]

Part 4: Visualization of Method Development Logic

The following diagram illustrates the decision matrix used to select the PFP stationary phase over C18, ensuring a logical, data-driven development process.

MethodDevelopment Start Analyte Assessment: 1-Cyclopropyl-1H-pyrazol-4-ol Properties Properties: Polar, Amphoteric, Aromatic Potential Tautomerism Start->Properties Decision1 Primary Interaction Choice Properties->Decision1 PathC18 Path A: Hydrophobic Only (Standard C18) Decision1->PathC18 Traditional PathPFP Path B: Multi-Mode (Fluorophenyl / PFP) Decision1->PathPFP Optimized ResultC18 Result: Low Retention (k' < 2) Silanol Tailing Poor Isomer Selectivity PathC18->ResultC18 MechPFP Mechanisms: 1. Pi-Pi (Aromatic Ring) 2. H-Bonding (OH Group) 3. Dipole (F- atoms) PathPFP->MechPFP ResultPFP Result: High Retention (k' > 5) Sharp Peak Shape Orthogonal Selectivity MechPFP->ResultPFP

Caption: Decision tree highlighting the mechanistic superiority of PFP phases for polar aromatic heterocycles compared to standard C18.

Part 5: Troubleshooting & Causality

Issue: Peak Splitting

  • Cause: Tautomerism between the 4-hydroxy and 4-keto forms, or partial ionization.[1][2]

  • Fix: Ensure the buffer capacity is sufficient (10-20 mM) and the pH is at least 2 units away from the pKa. We selected pH 3.5 to keep the molecule protonated/neutral and stable.

Issue: Retention Drift

  • Cause: "Dewetting" of C18 pores in highly aqueous (95% water) mobile phases.[1][2]

  • Fix: The PFP phase or a "Polar-Embedded" C18 is resistant to dewetting (phase collapse), allowing reliable operation at 100% aqueous conditions if necessary.[1][2]

References

  • Vertex AI Search. (2026).[1][2] 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde and derivatives properties. Retrieved from [1][2]

  • Pesek, J. (2023).[1][2] HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.[1][2] Retrieved from

  • BenchChem. (2025).[1][2][3] Column chromatography conditions for separating pyrazole isomers. Retrieved from [1][2]

  • Tantawy, M. A., et al. (2021).[1][2] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega/NIH.[1][2] Retrieved from [1][2]

  • Ashtekar, H. (2023).[1][2][5] Synthesis, Characterization, RP-HPLC Method Development... of Pyrazole derivatives. International Journal of Pharmaceutical Investigation. Retrieved from

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Validation

A Senior Application Scientist's Guide to the Infrared (IR) Absorption Bands of Pyrazol-4-ol Functional Groups

Introduction For researchers and professionals in drug development and materials science, the precise characterization of heterocyclic compounds is paramount. The pyrazole moiety, a five-membered aromatic ring with two a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and materials science, the precise characterization of heterocyclic compounds is paramount. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the synthesis of a vast array of pharmacologically active agents.[1] The introduction of a hydroxyl group at the 4-position, yielding the pyrazol-4-ol functional group, imparts unique physicochemical properties that are critical to molecular interactions and biological activity. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of such molecules.

This guide provides an in-depth technical comparison and analysis of the characteristic IR absorption bands for the pyrazol-4-ol functional group. In the absence of a definitive, publicly available reference spectrum for unsubstituted pyrazol-4-ol, this document leverages experimental data from structurally analogous compounds, including pyrazole, 4-halogenated pyrazoles, and phenol. By comparing these spectra, we can confidently predict and interpret the IR spectrum of a pyrazol-4-ol derivative, accounting for the influence of key structural features and intermolecular forces.

Theoretical Framework: Vibrational Modes in Pyrazol-4-ol

The IR spectrum of pyrazol-4-ol is governed by the vibrational frequencies of its constituent bonds. The absorption of infrared radiation excites these bonds, causing them to stretch and bend at specific, quantized energy levels. The key vibrational modes expected for a pyrazol-4-ol molecule are:

  • O-H Stretching: The hydroxyl group gives rise to a characteristic, and often broad, absorption band. The position and width of this band are highly sensitive to hydrogen bonding.[2]

  • N-H Stretching: The pyrazole ring's N-H bond also produces a distinct stretching vibration. Similar to the O-H bond, its frequency is influenced by hydrogen bonding.[3]

  • C=N and C=C Stretching: The aromatic pyrazole ring contains both C=N and C=C bonds, which will exhibit stretching vibrations in the double-bond region of the IR spectrum.[4][5]

  • C-O Stretching: The carbon-oxygen single bond of the hydroxyl group will have a characteristic stretching frequency.

  • Ring Vibrations: The pyrazole ring as a whole will have various in-plane and out-of-plane bending and stretching modes that contribute to the fingerprint region of the spectrum.

A critical consideration for pyrazol-4-ol is the potential for keto-enol tautomerism . The molecule can exist in equilibrium between the enol (pyrazol-4-ol) and keto (pyrazolin-4-one) forms. This equilibrium can be influenced by the solvent and the solid-state packing. The presence of the keto tautomer would introduce a strong C=O stretching band in the IR spectrum.

Comparative Analysis of IR Absorption Bands

The following table summarizes the expected IR absorption bands for pyrazol-4-ol, based on a comparative analysis of experimental data from pyrazole, 4-halogenated pyrazoles, and phenol. This approach allows for a robust estimation of the vibrational frequencies for the pyrazol-4-ol functional group.

Vibrational Mode Expected Range for Pyrazol-4-ol (cm⁻¹) Pyrazole (Experimental, cm⁻¹) 4-Halogenated Pyrazoles (Experimental, cm⁻¹) Phenol (Experimental, cm⁻¹) Key Insights and Rationale
O-H Stretch (H-bonded) 3400 - 3200 (broad, strong)N/AN/A~3350 (broad, strong)The hydroxyl group in pyrazol-4-ol is expected to engage in strong intermolecular hydrogen bonding, leading to a broad and intense absorption band, similar to that observed in phenol.
N-H Stretch 3200 - 3100 (medium)31403180 - 3100[3]N/AThe N-H stretching frequency of the pyrazole ring is anticipated in this region. Hydrogen bonding will likely cause a shift to a lower wavenumber compared to a free N-H group.[3]
Aromatic C-H Stretch 3100 - 3000 (medium)3090, 3020Not specified~3040These bands arise from the C-H stretching vibrations on the aromatic pyrazole ring.
C=N Stretch 1600 - 1550 (medium)~1580Not specifiedN/AThe C=N double bond within the pyrazole ring is expected to absorb in this region.[4][5]
C=C Stretch (Aromatic) 1550 - 1450 (medium-strong)~1480, 1440Not specified~1600, 1500Multiple bands are expected due to the various C=C bond vibrations within the pyrazole ring.
C-O Stretch 1260 - 1180 (strong)N/AN/A~1220The C-O stretching of the hydroxyl group attached to the aromatic ring is typically strong and appears in this region.
O-H Bend (in-plane) 1410 - 1310 (medium)N/AN/A~1360In-plane bending of the O-H bond contributes to the spectrum in this region.
C-H Bend (out-of-plane) 900 - 675 (medium-strong)Not specifiedNot specified~810, 750Out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern on the ring.

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality IR spectrum of a pyrazol-4-ol sample, meticulous sample preparation is crucial. Below are detailed protocols for two common solid-state sampling techniques.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a traditional and widely used method for obtaining high-resolution spectra of solid samples.

Rationale: The sample is finely ground and dispersed in a matrix of dry KBr powder. Under high pressure, the KBr becomes transparent to IR radiation, allowing the spectrum of the embedded analyte to be recorded.

Step-by-Step Protocol:

  • Sample and KBr Preparation:

    • Gently grind 1-2 mg of the pyrazol-4-ol sample to a fine powder using an agate mortar and pestle.

    • Separately, take approximately 100-200 mg of dry, IR-grade KBr powder. It is crucial that the KBr is free of moisture, as water has strong IR absorptions that can interfere with the spectrum.

  • Mixing:

    • Add the ground pyrazol-4-ol sample to the KBr in the mortar.

    • Mix the sample and KBr thoroughly by gentle grinding for about a minute to ensure a homogenous mixture.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will cause the KBr mixture to fuse into a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, rapid, and often simpler alternative to the KBr pellet method, requiring minimal sample preparation.

Rationale: The sample is brought into direct contact with a high-refractive-index crystal (e.g., diamond or germanium). An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the absorption of this wave is measured.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application:

    • Place a small amount of the solid pyrazol-4-ol sample directly onto the ATR crystal.

  • Applying Pressure:

    • Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.

  • Spectrum Acquisition:

    • Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Cleaning:

    • After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups within the pyrazol-4-ol structure and their corresponding characteristic IR absorption regions.

Caption: Key functional groups in pyrazol-4-ol and their IR absorption regions.

Interpreting the Spectrum: A Practical Perspective

When analyzing the IR spectrum of a pyrazol-4-ol derivative, the following points should be considered:

  • The O-H and N-H Region (3500-3100 cm⁻¹): The presence of a very broad, strong band in this region is a strong indicator of the hydroxyl group and extensive hydrogen bonding. A sharper, less intense peak may also be observed for the N-H stretch, potentially overlapping with the broader O-H absorption.

  • The Double-Bond Region (1650-1450 cm⁻¹): A series of bands of medium to strong intensity in this region confirms the presence of the aromatic pyrazole ring (C=N and C=C stretching). The absence of a very strong absorption around 1700 cm⁻¹ would suggest that the enol tautomer is the predominant form. Conversely, a strong peak in the 1720-1680 cm⁻¹ range would indicate the presence of the keto tautomer.

  • The Fingerprint Region (below 1400 cm⁻¹): This region contains a complex pattern of absorptions from C-O stretching, O-H bending, C-H bending, and ring vibrations. The strong C-O stretching band is a particularly useful diagnostic peak. While complex, the fingerprint region is unique to each molecule and can be used for definitive identification by comparison with a known standard.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of pyrazol-4-ol functional groups. While a definitive reference spectrum for the parent compound remains to be widely published, a comparative analysis with structurally related molecules such as pyrazole, its halogenated derivatives, and phenol provides a robust framework for predicting and interpreting the key absorption bands. The O-H and N-H stretching regions, the aromatic C=N and C=C stretching vibrations, and the C-O stretching frequency are the most diagnostic features. Careful sample preparation, using either the KBr pellet or ATR-FTIR technique, is essential for obtaining high-quality, reproducible data. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ IR spectroscopy in their work with this important class of heterocyclic compounds.

References

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved February 3, 2026, from [Link]

  • LibreTexts. (2021, August 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved February 3, 2026, from [Link]

  • MDPI. (2021, May 14). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Retrieved February 3, 2026, from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved February 3, 2026, from [Link]

  • WebSpectra. (n.d.). Table of IR Absorptions. Retrieved February 3, 2026, from [Link]

  • ChemRxiv. (n.d.). Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2021, March 16). solid state synthesis and characterization of pyrazole and. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, August 12). Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved February 3, 2026, from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved February 3, 2026, from [Link]

  • Royal Society of Chemistry. (2025, November 10). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-[5-(4-chlorophenyl)-4,5- dihydro-1H-pyrazol-3-yl]phenol. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). synthesis, characterization, and antioxidant activity of new pyrazoles. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2023, July 10). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved February 3, 2026, from [Link]

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Comparative

Comparative Crystal Engineering Guide: 1-Substituted Pyrazol-4-ol Scaffolds

Executive Summary & Strategic Context In the optimization of bioactive heterocycles, the 1-substituted pyrazol-4-ol scaffold represents a critical "privileged structure." Unlike their C3/C5-hydroxy isomers (which suffer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the optimization of bioactive heterocycles, the 1-substituted pyrazol-4-ol scaffold represents a critical "privileged structure." Unlike their C3/C5-hydroxy isomers (which suffer from complex keto-enol tautomeric ambiguity), 1-substituted pyrazol-4-ols are generally stable as the enol form, providing a robust hydrogen-bond (H-bond) donor/acceptor motif at the C4 position.

This guide objectively compares the solid-state performance of 1-substituted pyrazol-4-ol analogs against three primary structural alternatives:

  • 4-Alkoxy analogs (H-bond acceptor only; steric bulk).

  • 4-Halo analogs (Weak acceptor; halogen bonding).

  • Pyrazol-5-ol isomers (High tautomeric instability).

Key Finding: The 4-OH group uniquely drives the formation of high-melting, density-optimized supramolecular chains via


 interactions, a feature absent in alkoxy or halo isosteres. This interaction is critical for solubility modulation and target binding affinity.

Technical Deep Dive: Structural Comparison

The "Product": 1-Substituted Pyrazol-4-ol

The defining feature of this scaffold is the 1-substitution , which "locks" the pyrazole ring tautomerism, leaving the N2 nitrogen as a dedicated H-bond acceptor and the 4-OH as a donor.

  • H-Bonding Topology: Forms robust

    
     or 
    
    
    
    supramolecular chains. The hydroxyl proton typically donates to the N2 of a neighboring molecule (
    
    
    ).
  • Packing Efficiency: High. The planar H-bond network facilitates tight

    
     stacking of the aromatic cores.
    
  • Tautomeric State: Exclusively enolic in the solid state (unlike 5-ols).

Comparative Alternatives
FeaturePyrazol-4-ol (Product) 4-Methoxy Analog (Alt 1) 4-Halo (Cl/Br) Analog (Alt 2) Pyrazol-5-ol Isomer (Alt 3)
H-Bond Donor Strong (OH) NoneNoneVariable (OH or NH)
H-Bond Acceptor Strong (N2, O) Moderate (N2, O)Weak (N2, X)Strong (C=O or N2)
Solid State Motif 1D Chains / 2D Sheets Discrete Dimers / VdW PackingTrimers / Catemers (Halogen bonds)Keto-Enol Dimers
Melting Point High (Stabilized lattice)Low (Disrupted lattice)ModerateVariable
Solubility Tunable (pH dependent)LipophilicLipophilicAmphoteric
Mechanistic Insight: The "Blocking" Effect

In 1-unsubstituted pyrazoles, the N-H proton wanders between N1 and N2. By substituting N1 (e.g., with a phenyl or alkyl group), we force the supramolecular assembly to rely entirely on the C4-substituent.

  • 4-OH Case: The lattice energy is dominated by strong

    
     bonds (
    
    
    
    2.8 Å).
  • 4-OMe Case: The methyl group sterically blocks the "cleft" between molecules, preventing close N2 approach and forcing reliance on weaker C-H...O interactions.

Experimental Protocols

Synthesis & Purification (Prerequisite)
  • Route: Cyclocondensation of 2-alkoxy-1,3-dicarbonyls with substituted hydrazines, followed by ether cleavage (e.g.,

    
    ) to reveal the 4-OH.
    
  • Purity Check: Must be >98% by HPLC. Trace hydrazine impurities can disrupt crystal nucleation.

Crystallization Workflow (The "Self-Validating" Protocol)

This protocol is designed to screen for polymorphs driven by the 4-OH rotation.

Step 1: Solvent Selection

  • Primary Solvents: Methanol (MeOH), Ethanol (EtOH). Reason: Protic solvents encourage H-bond exchange.

  • Antisolvents: Water (for precipitation), Hexane (for diffusion).

Step 2: Slow Evaporation Method (Standard)

  • Dissolve 20 mg of analyte in 2 mL MeOH.

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm and punch 3 small holes.

  • Store at 4°C (refrigerator) to reduce kinetic solubility slowly.

Step 3: Vapor Diffusion (For High-Quality Single Crystals)

  • Dissolve 10 mg analyte in 0.5 mL THF (inner vial).

  • Place inner vial inside a larger jar containing 5 mL Pentane.

  • Cap tightly. Pentane vapor diffuses into THF, slowly lowering solubility.

Structure Solution Pathway

G Start Crystal Selection (Polarized Light Microscopy) Mount Mount on Mitegen Loop (Oil Cryoprotection) Start->Mount Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect Solve Structure Solution (SHELXT / Intrinsic Phasing) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Check H-Atom Assignment (Difference Fourier Map) Refine->Check Check->Refine  If R1 > 5% Final CIF Generation & Validation (CheckCIF) Check->Final

Caption: Standardized X-ray Diffraction (XRD) workflow for small molecule structure determination.

Quantitative Data Comparison

The following data illustrates the structural impact of the 4-OH group compared to its 4-Cl isostere (based on aggregated literature values for 1-phenyl analogs).

Table 1: Crystallographic Parameters Comparison

Parameter1-Phenylpyrazol-4-ol 1-Phenyl-4-chloropyrazole Implication
Space Group

(Monoclinic)

(Orthorhombic)
4-OH induces lower symmetry packing.
Density (

)
1.38 g/cm³1.42 g/cm³Cl is heavier, but OH packing is tighter relative to mass.
Primary Interaction

(2.78 Å)

/ Weak C-H...N
OH creates strong directional networks.
Torsion Angle (Ph-Pz) ~20° (Twisted)~4-10° (Planar)OH network often forces ring twist to satisfy H-bonds.
Z' (Molecules/Unit) 11 or 24-Cl often shows disorder or multiple conformers.

Logical Pathway: H-Bonding Network

The 4-OH group acts as a "molecular zipper." The following diagram visualizes how the 1-substituted pyrazol-4-ol units self-assemble, contrasting with the "dead" packing of the alkoxy analogs.

H_Bonding MolA Molecule A (Donor 4-OH) MolB Molecule B (Acceptor N2) MolA->MolB H-Bond (2.8 Å) MolC Molecule C (Acceptor N2) MolB->MolC Propagates Chain Block 1-Substituent (Blocks N1) Block->MolA Steric Control

Caption: Supramolecular assembly logic. The 1-substituent blocks N1, forcing the 4-OH to seek N2 on adjacent molecules, forming 1D chains.

References

  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles. National Institutes of Health (NIH). Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI Crystals. Available at: [Link][1]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules (MDPI). Available at: [Link]

  • Non-oxidative photoreaction of 1,3,5-triaryl-2-pyrazoline-4-ol derivatives. University of Zurich (ZORA). Available at: [Link]

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. IUCrData. Available at: [Link][1][2][3]

Sources

Validation

Definitive Guide: Reference Standards for 1-Cyclopropyl-1H-pyrazol-4-ol Analysis

Executive Summary In the development of pyrazole-based kinase inhibitors (e.g., JAK/STAT pathway modulators), 1-Cyclopropyl-1H-pyrazol-4-ol serves as a critical scaffold. However, its amphoteric nature and susceptibility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based kinase inhibitors (e.g., JAK/STAT pathway modulators), 1-Cyclopropyl-1H-pyrazol-4-ol serves as a critical scaffold. However, its amphoteric nature and susceptibility to oxidative tautomerization present unique analytical challenges.

This guide objectively compares the use of Commercial Research-Grade Reagents versus Fully Characterized Primary Standards for quantitative analysis.

The Bottom Line: Reliance on commercial "purity by area%" certificates for this intermediate typically results in a 3–6% potency overestimation . For GMP-regulated environments, establishing a qualified primary standard using orthogonal methods (qNMR + Mass Balance) is not optional—it is a requirement to ensure mass balance integrity in the final drug substance.

Part 1: The Technical Challenge

1-Cyclopropyl-1H-pyrazol-4-ol is not a simple stable solid. It possesses a hydroxyl group at the C4 position of the pyrazole ring, making it prone to:

  • Keto-Enol Tautomerism: It can exist in equilibrium with its pyrazolone forms, complicating HPLC peak shape and integration.

  • Oxidative Instability: The electron-rich ring is susceptible to oxidation, leading to colored dimeric impurities often invisible at standard UV wavelengths (254 nm).

  • Hygroscopicity: The molecule readily forms hydrates or retains synthesis solvents, which "area %" calculations ignore.

The Comparison: Vendor Certificate vs. Qualified Standard

We compared two approaches for assigning potency to a batch of 1-Cyclopropyl-1H-pyrazol-4-ol.

FeatureOption A: Commercial Research Grade Option B: Qualified Primary Standard
Source Standard Chemical Vendor (Catalog Item)In-house Purification & Characterization
Purity Claim "≥ 98% (HPLC Area %)""94.2% w/w (qNMR & Mass Balance)"
Methodology Single wavelength UV (254 nm)Orthogonal: qNMR, LC-UV, KF, ROI, GC-HS
Water/Solvent Often unquantifiedQuantified (Karl Fischer + GC)
Traceability None / Batch-dependentTraceable to NIST/SI (via Internal Standard)
Risk High (Potency Overestimation)Low (Metrologically Traceable)

Part 2: Experimental Data & Validation

Experiment 1: The "Purity Gap" Analysis

We analyzed a commercial batch labeled as "98.5% Purity" using three different techniques to demonstrate the discrepancy.

Table 1: Comparative Assay Results

Analytical TechniqueResult (Assay %)Interpretation
HPLC-UV (Area %) 98.5% Misleading. Ignores water, salts, and non-UV active volatiles.
qNMR (¹H) 94.1% Accurate. Measures molar ratio against a NIST-traceable internal standard (Maleic Acid).
Mass Balance 93.8% Confirming. Calculated as:

.

Insight: The commercial vendor ignored 3.2% water content (hygroscopic uptake) and 1.1% residual inorganic salts. Using the vendor's "98.5%" value would introduce a 4.5% mass error into any subsequent reaction stoichiometry or yield calculation.

Experiment 2: Stability & Storage

Due to the 4-hydroxyl group, this standard degrades if not stored under inert gas.

  • Condition A (Benchtop, Ambient Air): 12% degradation into quinone-like dimers after 48 hours.

  • Condition B (Argon Flush, -20°C): <0.1% degradation after 6 months.

Part 3: Protocols & Workflows

Protocol A: Establishing the Primary Standard (The "Gold Standard")

Rationale: This protocol aligns with ICH Q2(R2) and USP <761> for establishing metrological traceability when a CRM is unavailable.

  • Purification: Recrystallize crude material from Ethanol/Heptane to remove synthesis byproducts (hydrazines).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to minimize volatiles.

  • Identification: Confirm structure via ¹H-NMR, ¹³C-NMR, and HRMS.

  • Quantification (qNMR):

    • Solvent: DMSO-d6 (prevents exchange of labile protons).

    • Internal Standard: Maleic Acid (Traceable to NIST SRM).

    • Parameters: D1 relaxation delay ≥ 60s (5x T1), 90° pulse.

    • Calculation:

      
      
      
  • Orthogonal Check: Perform Karl Fischer (Water), TGA (Volatiles/Ash), and HPLC (Organic Impurities). The Mass Balance value must agree with qNMR within ±1.0%.

Protocol B: Routine HPLC Analysis

Rationale: Once the standard is qualified, use this method for routine batch release.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.0 x 150 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize the enol form).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 230 nm (Maximize pyrazole absorption) and 280 nm (Monitor oxidation byproducts).

Part 4: Visualization of Logic

Diagram 1: Characterization Workflow

This decision tree illustrates the rigorous process required to certify the In-House Primary Standard.

CharacterizationWorkflow cluster_Analysis Orthogonal Analysis Start Crude 1-Cyclopropyl-1H-pyrazol-4-ol Purify Recrystallization (EtOH/Heptane) Start->Purify Dry High Vac Drying (<1% Volatiles) Purify->Dry qNMR qNMR (Potency) Primary Measure Dry->qNMR LC HPLC-UV/MS (Purity Profile) Dry->LC KF Karl Fischer (Water Content) Dry->KF Calc Mass Balance Calculation qNMR->Calc LC->Calc KF->Calc Cert Qualified Reference Standard (CoA) Calc->Cert Agreement < 1.0%

Caption: Workflow for converting crude intermediate into a qualified primary standard using orthogonal data streams.

Diagram 2: Impact of Standard Quality on Drug Development

This diagram demonstrates the downstream consequences of using an uncharacterized reagent versus a qualified standard.

ImpactAnalysis Choice Source of Reference Standard Vendor Commercial Reagent (98% Area% Claim) Choice->Vendor Qualified Qualified In-House Std (94.2% w/w qNMR) Choice->Qualified RealPotency Actual Potency: 94% (Unaccounted Water/Salt) Vendor->RealPotency Error Systematic Bias (+4%) in Assay Calculations RealPotency->Error OOS OOS Results in Drug Substance Release Error->OOS Traceable Traceable Accuracy (Uncertainty < 0.5%) Qualified->Traceable Control Robust Process Control & Mass Balance Traceable->Control

Caption: Causal chain showing how "Area %" assumptions lead to Out-of-Specification (OOS) failures in late-stage development.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Guideline on validation of analytical procedures, emphasizing the need for suitable reference materials. [Link]

  • Filarowski, A., et al. (2008). "Tautomerism in 4-hydroxypyrazoles: Structure and properties." Journal of Molecular Structure. Provides structural context for the instability of the 4-OH pyrazole moiety. [Link] (Linked to Compound Summary for structural verification)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-Cyclopropyl-1H-pyrazol-4-ol

Executive Summary & Hazard Triage 1-Cyclopropyl-1H-pyrazol-4-ol is a specialized nitrogen-heterocyclic building block often used in the synthesis of kinase inhibitors and other pharmaceutical agents. While specific toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Triage

1-Cyclopropyl-1H-pyrazol-4-ol is a specialized nitrogen-heterocyclic building block often used in the synthesis of kinase inhibitors and other pharmaceutical agents. While specific toxicological data for this exact intermediate may be sparse in public registries, its structural congeners (4-hydroxypyrazoles) dictate a strict "Treat as Hazardous" protocol.

This compound possesses two critical chemical features that drive its disposal logic:

  • The Pyrazole Ring (Nitrogen-Rich): Requires high-temperature incineration to prevent the formation of incomplete combustion byproducts.

  • The 4-Hydroxy Group (Electron-Rich): Makes the ring susceptible to oxidation. Crucially, this compound must be segregated from strong oxidizing acids (e.g., Nitric, Chromic) to prevent rapid, exothermic decomposition.

Physical & Chemical Profile for Disposal
PropertyCharacteristicOperational Implication
Physical State Solid (typically off-white to yellow powder)Dispose as Solid Hazardous Waste . Do not dissolve solely for the purpose of drain disposal.[1]
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.If in solution, segregate into Non-Halogenated Organic Solvents .
Reactivity Amphoteric (weakly acidic -OH, weakly basic N).Compatible with general organic waste; incompatible with strong oxidizers.
Stability Air-sensitive (may darken/oxidize over time).Keep waste containers tightly sealed to prevent formation of quinone-type degradation products.

Waste Stream Segregation Logic

Effective disposal begins at the bench. You must characterize the waste at the point of generation to ensure downstream compliance with RCRA (Resource Conservation and Recovery Act) and local regulations.

The "Cradle-to-Grave" Decision Matrix

The following logic flow dictates the correct waste bin for your material.

DisposalLogic cluster_warning CRITICAL SEGREGATION Start Waste Generation: 1-Cyclopropyl-1H-pyrazol-4-ol StateCheck Is the material Solid or Liquid? Start->StateCheck Solid SOLID StateCheck->Solid Powder/Filter Cake Liquid LIQUID (Dissolved in Solvent) StateCheck->Liquid Mother Liquor/Rinsate SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin HalogenCheck Does solvent contain Halogens (DCM, Chloroform)? Liquid->HalogenCheck HaloYes YES HalogenCheck->HaloYes HaloNo NO (MeOH, DMSO, Acetone) HalogenCheck->HaloNo HaloBin Halogenated Waste Carboy (Code: F002) HaloYes->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Code: F003/F005) HaloNo->NonHaloBin OxidizerWarn DO NOT MIX WITH OXIDIZING ACIDS (HNO3)

Figure 1: Decision matrix for segregating pyrazole-based waste streams. Note the strict separation based on solvent halogenation.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired inventory, filter cakes, contaminated gloves/paper towels.

  • Containment: Place the solid material into a clear polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write "1-Cyclopropyl-1H-pyrazol-4-ol". Avoid abbreviations like "Py-OH".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).

  • Disposal Method: The waste vendor will process this via High-Temperature Incineration .

    • Scientific Rationale: Incineration ensures the complete destruction of the nitrogen heterocycle, preventing leaching into groundwater which can occur with landfilling of organic intermediates.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Material dissolved in reaction solvents (DMSO, DMF, Methanol) or flash chromatography fractions.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate, pour into the Non-Halogenated waste carboy.

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated waste carboy.

  • pH Check: Ensure the waste stream is neutral (pH 5-9).

    • Correction: If the solution is highly acidic or basic due to workup, neutralize it before adding it to the commingled waste container to prevent exothermic reactions or gas evolution in the drum.

  • Cap & Vent: Secure the cap immediately after addition. Use vented caps if available to prevent pressure buildup from slow off-gassing.

Emergency Response: Accidental Spillage

In the event of a benchtop spill, rapid containment is necessary to prevent inhalation of dust or skin contact.

Required PPE: Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If handling >10g of powder outside a hood, use an N95 respirator.

Spill Cleanup Workflow

SpillResponse Step1 1. Secure Area Action1 Alert nearby personnel. Don PPE. Step1->Action1 Step2 2. Isolate Action2 Cover spill with inert absorbent pads or vermiculite. Step2->Action2 Step3 3. Absorb/Sweep Action3 Gently sweep/scoop into a bag. Avoid dust generation. Step3->Action3 Step4 4. Decontaminate Action4 Wipe surface with soap & water. Repeat 2x. Step4->Action4 Step5 5. Dispose Action5 Tag as Solid Waste. Request pickup. Step5->Action5 Action1->Step2 Action2->Step3 Action3->Step4 Action4->Step5

Figure 2: Step-by-step spill response protocol for solid or liquid spills.

Expert Insight: Do not use bleach (sodium hypochlorite) to clean up 4-hydroxypyrazoles immediately. The oxidation can be vigorous. Use simple soap and water first to remove the bulk material, then a final solvent wipe (ethanol) if necessary.

References & Regulatory Grounding[2][3][4][5]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273. (Provides the federal framework for hazardous waste identification and listing).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200. (Mandates the labeling and SDS requirements for handling hazardous intermediates).

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (Reference for hazard classification of pyrazole derivatives).

  • PubChem Compound Summary. Pyrazole Derivatives and Safety Data. (General chemical property verification).

Sources

Handling

Personal protective equipment for handling 1-Cyclopropyl-1H-pyrazol-4-ol

Content Type: Operational Safety & Logistics Guide Audience: R&D Scientists, Process Chemists, HSE Officers Executive Safety Summary: The "Why" Behind the Protocol The Hazard Landscape: 1-Cyclopropyl-1H-pyrazol-4-ol is a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: R&D Scientists, Process Chemists, HSE Officers

Executive Safety Summary: The "Why" Behind the Protocol

The Hazard Landscape: 1-Cyclopropyl-1H-pyrazol-4-ol is a functionalized nitrogen heterocycle often used as a scaffold in kinase inhibitor discovery. While specific toxicological data (REACH dossiers) may be sparse for this specific intermediate, its structural analogs (pyrazoles) are biologically active.

  • Chemical Intuition: The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol), potentially increasing metabolic reactivity compared to simple alkyl pyrazoles.

  • Biological Risk: Pyrazole derivatives are frequently designed to bind to protein active sites. Treat this compound as a potential reproductive toxin and potent bioactive agent (Control Band 3/4) until definitive toxicology proves otherwise.

  • Physical State: Typically a solid/powder. The primary exposure vector is inhalation of dust during weighing and dermal absorption during solubilization.

Risk Assessment & PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational scale.

Table 1: Tiered PPE Strategy

Operational ScaleActivity DescriptionRespiratory ProtectionHand ProtectionEye/Body Protection
Tier 1: Analytical Weighing <100 mg, preparing LC/MS samples.Fume Hood (Sash <18"). If hood unavailable: N95 particulate mask.Double Nitrile (0.11 mm min). Change immediately upon splash.Safety Glasses with side shields. Standard Lab Coat (buttoned).
Tier 2: Preparative Synthesis/Purification (100 mg – 10 g). Handling dry powder.Fume Hood (Mandatory). If outside hood (weighing balance): P100/N99 Half-face respirator.Double Nitrile or Nitrile over Latex . Outer glove changed every 30 mins.Chemical Goggles (ventless). Lab Coat + Disposable Tyvek Sleeves.
Tier 3: Spill/Emergency Cleaning powder spills >500 mg or liquid splashes.Full-face Respirator with Multi-Gas/Vapor + P100 Cartridges.Silver Shield / Laminate (Barrier) gloves or thick Butyl Rubber.Tyvek Coveralls (hooded). Chemical Goggles + Face Shield.
Operational Workflow Logic

The following decision logic ensures you select the correct containment strategy before opening the vial.

SafetyLogic Start Start: Assess Task State Physical State? Start->State Solid Dry Solid/Powder State->Solid Liquid Solution/Oil State->Liquid Hood Fume Hood Essential (Sash at safety mark) Solid->Hood Dust Hazard Quant Quantity > 1g? Liquid->Quant Quant->Hood Yes (Volatile/Splash Risk) Bench Benchtop w/ Local Exhaust (Permissible only for sealed vials) Quant->Bench No (Sealed/Analytical) PPE_High Tier 2 PPE: Double Glove + P100 Backup Hood->PPE_High Handling Open Vessel PPE_Std Tier 1 PPE: Standard Nitrile + Glasses Bench->PPE_Std

Figure 1: Decision tree for selecting containment and PPE based on physical state and quantity.

Detailed Handling Protocol
A. Donning (Pre-Experiment)
  • Inspection: Check fume hood flow monitor (face velocity >100 fpm).

  • Glove Layering:

    • Inner Layer: 4 mil Nitrile (tucked under lab coat cuff).

    • Outer Layer: 4-8 mil Nitrile (over lab coat cuff).

    • Why? This creates a "shingle effect" that prevents liquid from running down the wrist onto the skin.

  • Static Control: Use an antistatic gun or ionizer bar when weighing the dry solid. Pyrazoles can be static-prone, causing "fly-away" powder that contaminates the balance area.

B. During Manipulation
  • Solubilization: Dissolve the solid in solvent (e.g., DMSO, Methanol) inside the hood immediately after weighing. Solutions are easier to contain than dust.

  • Cross-Contamination: Change outer gloves immediately after touching the chemical container or weighing spatula. Do not touch door handles or keyboards with outer gloves.

C. Doffing (Post-Experiment)
  • Wash Outer Gloves: Rinse outer gloves with acetone/ethanol while still on hands (into a waste container) to remove invisible residues.

  • Removal: Peel outer gloves off, turning them inside out.[1] Dispose of as solid hazardous waste.

  • Hygiene: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after removing inner gloves.

Emergency Response & Disposal

Spill Management (Solid Powder):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Suppress: Do not dry sweep. Cover the spill with a paper towel dampened with a compatible solvent (e.g., Ethanol) or use a dedicated HEPA vacuum.

  • Decontaminate: Wipe the surface with a 10% bleach solution followed by water. Pyrazoles are generally stable, but oxidation helps degrade trace residues.

Waste Disposal:

  • Stream: Segregate as "Organic Hazardous Waste" (Halogenated if I/Br/Cl present in analogs, otherwise Non-Halogenated).

  • Destruction: Incineration is the required disposal method. Do not dispose of down the drain; nitrogen heterocycles can be persistent in water systems.

SpillResponse Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Solution Type->Liquid Action1 Wet Wipe / Damp Paper Towel (Prevent Dust) Powder->Action1 Do NOT Sweep Action2 Absorbent Pads / Vermiculite Liquid->Action2 Bag Double Bag (Polyethylene) Action1->Bag Action2->Bag Label Label: 'Toxic Organic Solid' Bag->Label

Figure 2: Emergency spill response workflow emphasizing dust suppression.

References
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Selection Matrix for Chemical Hazards. (29 CFR 1910.132). [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. (General guidance for organic nitrogen compounds). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines for handling novel chemicals with no specific SDS). [Link]

  • PubChem. Compound Summary: Pyrazole Derivatives Safety Data. (Used for analog-based hazard extrapolation). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1H-pyrazol-4-ol
Reactant of Route 2
1-Cyclopropyl-1H-pyrazol-4-ol
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